molecular formula C8H6FNO4 B12862513 5-Fluoro-2-methyl-4-nitrobenzoic acid

5-Fluoro-2-methyl-4-nitrobenzoic acid

Cat. No.: B12862513
M. Wt: 199.14 g/mol
InChI Key: SSKFBMBDDWDANR-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6FNO4 and its molecular weight is 199.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-methyl-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methyl-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

5-fluoro-2-methyl-4-nitrobenzoic acid

InChI

InChI=1S/C8H6FNO4/c1-4-2-7(10(13)14)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

SSKFBMBDDWDANR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 5-Fluoro-2-methyl-4-nitrobenzoic acid. With full editorial control, this document is structured to provide an in-depth understanding of its core attributes, synthesis, and applications, grounded in scientific integrity and practical insights.

Core Compound Identification and Properties

5-Fluoro-2-methyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid with the Chemical Abstracts Service (CAS) number 1803820-00-9 [1]. Its structure, featuring a fluorine atom, a methyl group, and a nitro group on a benzoic acid framework, makes it a valuable intermediate in various synthetic applications, particularly in the pharmaceutical and agrochemical industries[2].

Physicochemical Characteristics

The unique arrangement of functional groups on the benzene ring imparts specific physical and chemical properties to the molecule. These properties are crucial for its handling, reactivity, and application in further chemical syntheses.

PropertyValueSource(s)
CAS Number 1803820-00-9[1]
Molecular Formula C₈H₆FNO₄[1][2][3]
Molecular Weight 199.14 g/mol [1][2][3]
Appearance Typically a yellow solid or crystalline powder[2]
Melting Point 120°C - 125°C[2]
Solubility Soluble in organic solvents like ethanol and acetone; less soluble in water[2]
IUPAC Name 5-fluoro-2-methyl-4-nitrobenzoic acid[2]
Canonical SMILES CC1=CC(=C(C=C1C(=O)O)F)[O-][2]
InChI Key SSKFBMBDDWDANR-UHFFFAOYSA-N[2]

The presence of the electron-withdrawing nitro group and the carboxylic acid function makes the compound acidic. The fluorine atom and the methyl group further modulate the electronic environment of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions[2].

Synthesis Methodology: A Mechanistic Approach

The synthesis of 5-Fluoro-2-methyl-4-nitrobenzoic acid is most commonly achieved through the nitration of 5-Fluoro-2-methylbenzoic acid. This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure regioselectivity and minimize the formation of unwanted isomers.

Step-by-Step Synthesis Protocol

Principle: The nitration of 5-fluoro-2-methylbenzoic acid involves the introduction of a nitro group (-NO₂) onto the aromatic ring. The directing effects of the existing substituents (fluoro, methyl, and carboxylic acid groups) favor the substitution at the 4-position. A mixture of fuming nitric acid and concentrated sulfuric acid is employed as the nitrating agent.

Experimental Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature.

  • Reaction: Dissolve 5-Fluoro-2-methylbenzoic acid in a suitable solvent and cool the solution. Add the pre-cooled nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is carefully controlled to prevent side reactions[2].

  • Quenching and Isolation: After the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Purification: The crude product is then filtered, washed with cold water to remove residual acid, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A 5-Fluoro-2-methylbenzoic Acid C Nitration Reaction (Controlled Temperature) A->C B Fuming Nitric Acid + Concentrated Sulfuric Acid B->C D Crude 5-Fluoro-2-methyl-4-nitrobenzoic acid C->D Quenching (Ice Water) E Purified Product D->E Recrystallization

Caption: Synthetic workflow for 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Applications in Research and Drug Development

5-Fluoro-2-methyl-4-nitrobenzoic acid is a versatile building block in organic synthesis, primarily serving as a precursor for more complex molecules with potential biological activity.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The compound's functional groups offer multiple handles for chemical modification. The nitro group can be readily reduced to an amino group, which can then participate in a variety of coupling reactions to form amides, sulfonamides, and other functionalities commonly found in pharmaceuticals[2]. The carboxylic acid group can be converted to esters, amides, or acid chlorides for further elaboration. The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate to its biological target[2].

Role in Agrochemical Synthesis

Similar to its utility in pharmaceuticals, this compound serves as an intermediate in the synthesis of novel pesticides and herbicides. The specific substitution pattern can be a key determinant of the biological activity and selectivity of the resulting agrochemical.

Use in Biological Studies

Researchers utilize 5-Fluoro-2-methyl-4-nitrobenzoic acid in studies exploring the structure-activity relationships of fluorinated compounds in biological systems. The compound can serve as a starting point for the synthesis of molecular probes and inhibitors for various enzymes and receptors[2].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Fluoro-2-methyl-4-nitrobenzoic acid.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Fluoro-2-methyl-4-nitrobenzoic acid is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for synthetic chemists. A thorough understanding of its synthesis, handling, and potential applications is crucial for its effective and safe utilization in research and development.

References

Sources

physical properties of 5-Fluoro-2-methyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-methyl-4-nitrobenzoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

5-Fluoro-2-methyl-4-nitrobenzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a fluorine atom, a methyl group, and a nitro group, imparts specific physicochemical properties that are critical for its application as a versatile building block in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the core physical properties of this compound, outlines standardized experimental protocols for their determination, and discusses the influence of its structural features on its chemical behavior. The information presented herein is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in its use.

Molecular Structure and Physicochemical Properties

5-Fluoro-2-methyl-4-nitrobenzoic acid is characterized by a benzene ring substituted with four different functional groups: a carboxylic acid, a fluorine atom, a methyl group, and a nitro group.[1] The relative positions of these substituents are crucial to the molecule's electronic properties, reactivity, and intermolecular interactions. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating effect of the methyl group, creates a complex electronic environment that governs its acidity and reaction profile.

Summary of Physical Properties

The key physical and chemical identifiers for 5-Fluoro-2-methyl-4-nitrobenzoic acid are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents and reaction conditions, as well as for its purification and handling.

PropertyValueSource(s)
IUPAC Name 5-fluoro-2-methyl-4-nitrobenzoic acid[1]
CAS Number 1803820-00-9[2][3]
Molecular Formula C₈H₆FNO₄[1][2]
Molecular Weight 199.14 g/mol [1][2]
Appearance Yellow solid or crystalline powder[1]
Melting Point 120°C - 125°C[1]
Solubility Soluble in organic solvents like ethanol and acetone; less soluble in water.[1]

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental to ensuring the purity, identity, and suitability of a chemical intermediate for its intended application. The following section details standardized protocols for measuring key properties of 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Melting Point Determination

Principle: The melting point is a highly sensitive indicator of purity. Impurities typically depress and broaden the melting range. The protocol described here uses the capillary method, a standard and reliable technique.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, crystalline 5-Fluoro-2-methyl-4-nitrobenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Calibration: Before measurement, the melting point apparatus is calibrated using a certified standard with a known melting point in a similar range (e.g., benzoic acid). This step is crucial for ensuring the trustworthiness of the results.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20°C below the expected melting point (120°C).

  • Observation: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium. The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range. A narrow range (e.g., < 2°C) is indicative of high purity.

MeltingPointWorkflow A Sample Preparation (Dry & Pack Capillary) C Initial Heating (Ramp to ~105°C) A->C B Apparatus Calibration (Use Certified Standard) B->C Ensures Accuracy D Fine Heating (1-2°C/min) C->D E Record Range (First liquid to full melt) D->E SynthesisWorkflow cluster_reactants Reactants A 5-Fluoro-2-methylbenzoic acid C Controlled Nitration (Low Temperature) A->C B Nitrating Agent (HNO₃ + H₂SO₄) B->C D Reaction Quench (Ice Water) C->D E Isolation & Purification (Filtration, Recrystallization) D->E F Final Product (C₈H₆FNO₄) E->F

Caption: Generalized Synthesis Workflow.

Chemical Reactivity and Applications

The functional groups of 5-Fluoro-2-methyl-4-nitrobenzoic acid allow for a variety of chemical transformations, making it a valuable intermediate. [1]* Reduction: The nitro group can be readily reduced to an amino group (aniline derivative), which is a key precursor for many pharmaceuticals. [1]* Carboxylic Acid Reactions: The carboxylic acid group can undergo esterification, amidation, or be converted to an acyl chloride, enabling the construction of more complex molecules.

  • Nucleophilic Aromatic Substitution: The fluorine atom can be displaced by strong nucleophiles under specific conditions, offering another route for molecular elaboration. [1] These reactive handles make the compound a key starting material in programs targeting various biological targets and in the synthesis of specialized organic materials. [1]

Handling and Safety Considerations

As a nitroaromatic compound and a carboxylic acid, 5-Fluoro-2-methyl-4-nitrobenzoic acid requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, general precautions for related compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [4]Avoid contact with skin and eyes. [4]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. [5]

Conclusion

5-Fluoro-2-methyl-4-nitrobenzoic acid is a functionally rich organic intermediate whose utility is fundamentally linked to its distinct physical properties. A thorough understanding and precise measurement of its melting point, solubility, and other characteristics are paramount for its effective use in research and development. The protocols and data presented in this guide offer a foundational framework for scientists to handle, characterize, and employ this valuable compound with confidence and scientific rigor.

References

  • EvitaChem. (n.d.). Buy 5-Fluoro-2-methyl-4-nitrobenzoic acid (EVT-12996713).
  • Guidechem. (2022, September 21). What are the synthesis and applications of 5-Fluoro-2-nitrobenzoic acid?.
  • Expert Insights. (n.d.). Synthesizing with 5-Fluoro-2-nitrobenzoic Acid.
  • Thermo Fisher Scientific. (2025, May 1). Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). CAS 393-85-1: Benzoic acid,5-fluoro-2-nitro-, methyl ester.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylbenzoic acid 99 33184-16-6.
  • CymitQuimica. (n.d.). 5-Fluoro-2-methyl-4-nitrobenzoic acid.
  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7.
  • Patsnap. (2010, October 27). Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka.
  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2014, November 13). 2-Methyl-4-nitrobenzoic acid, 98% - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 5-Fluoro-2-methyl-3-nitrobenzoic acid SDS, 850462-64-5 Safety Data Sheets.
  • Sigma-Aldrich. (2025, November 6). 4-Nitrobenzoic acid - SAFETY DATA SHEET.
  • CymitQuimica. (n.d.). 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Sources

Structure Elucidation of 5-Fluoro-2-methyl-4-nitrobenzoic Acid: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized aromatic building blocks requires a rigorous, multi-modal analytical approach. 5-Fluoro-2-methyl-4-nitrobenzoic acid (CAS: 1803820-00-9) is a tetrasubstituted benzene derivative with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol [1][2]. Because positions 1, 2, 4, and 5 are occupied by carboxyl, methyl, nitro, and fluoro groups respectively, only two aromatic protons remain at positions 3 and 6.

This whitepaper outlines the definitive analytical workflows—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy—necessary to map its carbon-hydrogen framework and validate its molecular architecture. As an application scientist, my focus here is not just on what data is generated, but why specific experimental parameters are chosen to create a self-validating analytical system.

Part 1: Experimental Workflows & Causality

High-Resolution Mass Spectrometry (HRMS)

Causality & Strategy: For carboxylic acids, Electrospray Ionization (ESI) in negative-ion mode is the absolute gold standard[3][4]. The acidic proton of the -COOH group is readily abstracted in basic or neutral solvent mixtures, yielding a highly stable [M-H]⁻ anion[5]. Attempting positive-ion mode (ESI+) often yields poor signal-to-noise ratios because the strongly electron-withdrawing nitro and fluoro groups severely destabilize protonation on the aromatic ring[6].

Protocol: ESI-TOF-MS (Negative Mode)

  • System Validation: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy within <2 ppm.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol/Water (50:50, v/v). Add 0.1% ammonium hydroxide to explicitly drive the equilibrium toward the deprotonated carboxylate state[3].

  • Instrument Setup: Set the capillary voltage to 2.5 kV (negative polarity)[3]. Set the desolvation gas (N₂) temperature to 350 °C and flow rate to 600 L/hr to ensure efficient droplet evaporation without thermally degrading the nitro group[3].

  • Acquisition: Scan the m/z range from 50 to 500. Extract the exact mass for the [M-H]⁻ ion (Theoretical m/z 198.0208).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Strategy: NMR provides the definitive connectivity map. The solvent choice is critical: DMSO-d₆ is selected over CDCl₃ because the highly polar nitro and carboxylic acid groups drastically reduce solubility in non-polar halogenated solvents[3].

The tetrasubstituted nature of the ring means the two remaining protons (H3 and H6) are para to each other. Therefore, they will not exhibit typical ortho (~8 Hz) or meta (~2 Hz) proton-proton coupling. Instead, their splitting patterns are entirely dictated by heteronuclear coupling to the spin-½ ¹⁹F atom[7]. H6 is ortho to the fluorine, leading to a noticeable ³J_HF coupling, while H3 is meta to the fluorine, resulting in a much smaller ⁴J_HF coupling[7]. In the ¹³C spectrum, the direct ¹J_CF coupling is massive (~250 Hz), definitively pinpointing C5, while ²J_CF and ³J_CF couplings allow for the assignment of the remaining quaternary carbons[8][9].

Protocol: Multinuclear NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆ (100% atom D) containing 0.03% v/v TMS as an internal reference.

  • ¹H NMR (400 MHz): Acquire 16 scans with a 30° pulse angle. Use a 2-second relaxation delay to ensure quantitative integration of the methyl group versus the aromatic protons.

  • ¹³C NMR (100 MHz): Acquire 1024 scans with continuous proton decoupling (WALTZ-16). Crucially, extend the relaxation delay (d1 = 2.5s) to account for the slow relaxation times of the five quaternary carbons (C1, C2, C4, C5, and the carboxyl carbon).

  • ¹⁹F NMR (376 MHz): Acquire 64 scans with proton decoupling to observe the single fluorine resonance, which will appear as a sharp singlet (since ¹H decoupling removes the ³J_HF and ⁴J_HF splitting).

Fourier Transform Infrared (FTIR) Spectroscopy

Causality & Strategy: IR provides orthogonal validation of the functional groups, specifically the nitro group, which acts as a powerful electron-withdrawing group (EWG) through both inductive and resonance effects[8]. The asymmetric and symmetric stretching of the -NO₂ group are highly diagnostic and cannot be easily deduced from MS alone.

Protocol: ATR-FTIR

  • Background Validation: Collect a background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution) to ensure no cross-contamination.

  • Sample Application: Place 1-2 mg of the neat solid directly onto the crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. Identify the broad O-H stretch, the sharp C=O stretch, and the dual NO₂ bands.

Part 2: Data Presentation

Table 1: ¹H NMR Chemical Shift & Coupling Predictions
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)IntegrationAssignment
-COOH ~13.5Broad Singlet-1HAcidic Proton
H6 ~7.8Doublet³J_HF ≈ 9.0 Hz1HAromatic C6-H
H3 ~8.1Doublet⁴J_HF ≈ 1.5 Hz1HAromatic C3-H
-CH₃ ~2.6Singlet-3HC2-Methyl
Table 2: ¹³C NMR Chemical Shift & Heteronuclear Coupling Predictions
CarbonChemical Shift (δ, ppm)MultiplicityHeteronuclear CouplingAssignment
C1 ~166.0Singlet-Carboxylic Acid (C=O)
C5 ~155.0Doublet¹J_CF ≈ 255 HzAromatic C-F
C2 ~142.0Singlet-Aromatic C-CH₃
C4 ~135.0Doublet²J_CF ≈ 18 HzAromatic C-NO₂
C3 ~128.0Doublet³J_CF ≈ 6 HzAromatic C-H
C6 ~118.0Doublet²J_CF ≈ 22 HzAromatic C-H
CH₃ ~20.0Singlet-Methyl Carbon
Table 3: HRMS and FTIR Diagnostic Summary
TechniqueParameterObserved/Predicted ValueDiagnostic Significance
HRMS (ESI-) [M-H]⁻ m/z198.0208Confirms exact molecular formula C₈H₆FNO₄
FTIR (ATR) C=O Stretch~1690 cm⁻¹Confirms carboxylic acid carbonyl
FTIR (ATR) NO₂ Asymmetric~1535 cm⁻¹Confirms nitro group presence
FTIR (ATR) NO₂ Symmetric~1350 cm⁻¹Confirms nitro group presence
FTIR (ATR) C-F Stretch~1220 cm⁻¹Confirms aromatic carbon-fluorine bond

Part 3: Mandatory Visualizations

Workflow A Sample Preparation (Dissolution in DMSO-d6 / MeOH) B NMR Spectroscopy (1H, 13C, 19F, 2D) A->B C HRMS Analysis (ESI-TOF, Negative Mode) A->C D FTIR Spectroscopy (ATR Method) A->D E Data Integration & Structure Verification B->E C->E D->E

Caption: Workflow for the structural elucidation of 5-Fluoro-2-methyl-4-nitrobenzoic acid.

NMR_Logic H6 H6 (Aromatic) C1 C1 (COOH) H6->C1 3J_CH C5 C5 (C-F) H6->C5 2J_CH H3 H3 (Aromatic) C2 C2 (C-CH3) H3->C2 2J_CH C4 C4 (C-NO2) H3->C4 2J_CH CH3 CH3 (Methyl) CH3->C1 3J_CH CH3->C2 1J_CH (HSQC)

Caption: Key 2D NMR (HMBC/HSQC) correlations for assigning the tetrasubstituted aromatic ring.

References

  • Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials . Journal of Analytical Chemistry (via ResearchGate). URL: [Link]

  • Glow flow ionization mass spectrometry of small molecules . Rapid Communications in Mass Spectrometry (via PMC). URL:[Link]

  • 3-Hydroxy-4-nitrobenzoic Acid as a MALDI Matrix for In-Source Decay . Analytical Chemistry (ACS). URL:[Link]

  • Mechanism of the Aryl–F Bond-Forming Step from Bi(V) Fluorides . Journal of the American Chemical Society. URL:[Link]

Sources

solubility of 5-Fluoro-2-methyl-4-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 5-Fluoro-2-methyl-4-nitrobenzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical research and organic synthesis, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. 5-Fluoro-2-methyl-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, presents a unique molecular architecture that is of significant interest in the development of new therapeutic agents and functional materials. The strategic placement of a fluorine atom, a methyl group, and a nitro group on the benzoic acid scaffold imparts a distinct electronic and steric profile, which in turn governs its reactivity, bioavailability, and ultimately, its utility.

This technical guide provides a comprehensive exploration of the . Recognizing the current scarcity of published quantitative solubility data for this specific molecule, this document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining its solubility profile. By synthesizing theoretical predictions based on molecular structure, insights from analogous compounds, and detailed, field-proven experimental protocols, this guide aims to empower researchers to confidently characterize this promising compound.

Molecular Profile and Physicochemical Properties

5-Fluoro-2-methyl-4-nitrobenzoic acid is an organic compound with the molecular formula C₈H₆FNO₄ and a molecular weight of approximately 199.14 g/mol [1][2]. Its structure features a benzene ring substituted with a carboxylic acid group, a fluorine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 4-position.

PropertyValueSource
Molecular Formula C₈H₆FNO₄[1][2]
Molecular Weight 199.14 g/mol [1]
Appearance Typically a yellow solid or crystalline powder[3]
Melting Point Approximately 120°C - 125°C[3]

The interplay of the electron-withdrawing nitro and fluoro groups, the electron-donating methyl group, and the acidic carboxylic acid function dictates the molecule's polarity, hydrogen bonding capabilities, and ultimately its solubility in various media.

Predicted Solubility Profile in Organic Solvents

In the absence of extensive empirical data, a qualitative solubility profile can be predicted based on the "like dissolves like" principle and the polarity of the functional groups present in 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble These solvents can engage in hydrogen bonding with the carboxylic acid and nitro groups, facilitating solvation. The acidic proton of the carboxylic acid can interact with the lone pairs on the solvent's oxygen atom, while the solvent's hydroxyl proton can interact with the oxygen atoms of the carboxylic acid and nitro groups.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble These solvents possess large dipole moments and can effectively solvate the polar functional groups of the molecule. While they cannot donate hydrogen bonds, they are excellent hydrogen bond acceptors. Acetone is explicitly mentioned as a suitable solvent.[3]
Non-polar Hexane, TolueneInsoluble to Sparingly Soluble The high overall polarity of 5-Fluoro-2-methyl-4-nitrobenzoic acid, due to the carboxylic acid and nitro groups, makes it unlikely to dissolve significantly in non-polar solvents.
Aqueous Base 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃)Soluble The carboxylic acid group will be deprotonated by the base to form the corresponding sodium carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous medium.[4]
Aqueous Acid 5% Hydrochloric Acid (HCl)Insoluble In an acidic medium, the carboxylic acid will remain in its protonated, less polar form, thus exhibiting low solubility in water.[4]
Water Less Soluble While the polar functional groups can interact with water, the hydrophobic benzene ring and methyl group will limit its aqueous solubility.[3]

Experimental Determination of Solubility

The following section outlines a detailed, step-by-step methodology for the experimental determination of the solubility of 5-Fluoro-2-methyl-4-nitrobenzoic acid. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment
  • 5-Fluoro-2-methyl-4-nitrobenzoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 5-Fluoro-2-methyl-4-nitrobenzoic acid B Add to a known volume of solvent in a sealed vial A->B Step 1 C Place vials in a thermostatic shaker at a constant temperature B->C D Agitate for 24-48 hours to ensure equilibrium C->D Step 2 E Allow solid to settle D->E F Withdraw a sample of the supernatant E->F Step 3a G Filter the sample using a syringe filter F->G Step 3b H Dilute the filtrate with a suitable solvent G->H Step 3c I Analyze the concentration using HPLC or UV-Vis H->I Step 3d

Caption: Isothermal Shake-Flask Method for Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Fluoro-2-methyl-4-nitrobenzoic acid to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any suspended solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of 5-Fluoro-2-methyl-4-nitrobenzoic acid in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a pre-prepared calibration curve.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Factors Influencing Solubility

The solubility of 5-Fluoro-2-methyl-4-nitrobenzoic acid is not a fixed value but is influenced by several factors:

  • Temperature: The solubility of solid solutes in liquid solvents generally increases with temperature.[5][6] Therefore, it is expected that 5-Fluoro-2-methyl-4-nitrobenzoic acid will be more soluble in organic solvents at higher temperatures.

  • Solvent Polarity: As discussed in the predicted solubility profile, the polarity of the solvent plays a critical role. A good match between the polarity of the solute and the solvent will result in higher solubility.

  • pH (in aqueous systems): The solubility of ionizable compounds like carboxylic acids is highly dependent on the pH of the aqueous medium. In basic solutions, the formation of a soluble salt will significantly increase solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion

While quantitative solubility data for 5-Fluoro-2-methyl-4-nitrobenzoic acid is not yet widely available in the scientific literature, this guide provides a comprehensive framework for its prediction and experimental determination. The unique structural features of this compound suggest that it is likely to be soluble in polar organic solvents such as alcohols and aprotic polar solvents, with limited solubility in water and non-polar solvents. The provided experimental protocol offers a robust and reliable method for researchers to generate accurate solubility data, which is a critical step in the advancement of its potential applications in drug discovery and organic synthesis.

References

  • EvitaChem. Buy 5-Fluoro-2-methyl-4-nitrobenzoic acid (EVT-12996713).
  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Carboxylic Acid Unknowns and Titration.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • CymitQuimica. 5-Fluoro-2-methyl-4-nitrobenzoic acid.
  • Scribd. Carboxylic Acid & Phenol | PDF | Solubility.
  • Sigma-Aldrich. 5-Fluoro-2-methylbenzoic acid 99 33184-16-6.
  • CymitQuimica. 5-Fluoro-2-methyl-4-nitrobenzoic acid.
  • GuideChem. What are the properties, preparation methods, and applications of 2-Fluoro-4-nitrobenzoic acid?.
  • PubChem. 5-fluoro-2-nitrobenzoic acid methyl ester (C8H6FNO4).
  • CymitQuimica. CAS 1975-51-5: 2-Methyl-4-nitrobenzoic acid.
  • Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
  • Benchchem. Technical Whitepaper: Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Wikipedia. 4-Nitrobenzoic acid.
  • 2-Fluoro-4-methoxy-5-nitrobenzoic acid methyl ester — Chemical Substance Information.

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A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2-methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for 5-Fluoro-2-methyl-4-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential applications in pharmaceutical and chemical synthesis.[1] Given the limited availability of direct experimental spectra for this specific compound in public databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. These predictions are grounded in the analysis of structurally related compounds and established spectroscopic principles.

Molecular Structure and Properties

5-Fluoro-2-methyl-4-nitrobenzoic acid possesses a unique substitution pattern on the benzene ring that dictates its chemical and spectroscopic behavior. The presence of a carboxylic acid, a methyl group, a fluorine atom, and a nitro group creates a distinct electronic environment, making multi-technique spectroscopic analysis essential for unambiguous structural confirmation.

Key Molecular Properties:

  • Molecular Formula: C₈H₆FNO₄[1][2]

  • Molecular Weight: 199.14 g/mol [1][2]

  • Appearance: Typically a yellow solid or crystalline powder[1]

Caption: Chemical structure of 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[3] For 5-Fluoro-2-methyl-4-nitrobenzoic acid, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern and the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Fluoro-2-methyl-4-nitrobenzoic acid is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing nitro, fluoro, and carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Carboxylic Acid (-COOH)11.0 - 13.0Broad Singlet-Chemical shift is concentration-dependent and the proton is exchangeable with D₂O.
Aromatic CH (H-3)~8.2Doublet~8.0Positioned between the methyl and nitro groups.
Aromatic CH (H-6)~7.6Doublet~9.0Positioned ortho to the fluorine atom.
Methyl (-CH₃)~2.6Singlet-

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Fluoro-2-methyl-4-nitrobenzoic acid in a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the exchangeable carboxylic proton.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters: Set the spectral width to cover a range of 0-15 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.

Figure 2. ¹H NMR Workflow Sample Preparation Sample Preparation NMR Spectrometer NMR Spectrometer Sample Preparation->NMR Spectrometer Data Acquisition Data Acquisition NMR Spectrometer->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Caption: A generalized workflow for acquiring and interpreting an NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the symmetry of the molecule, eight distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-COOH)~165The presence of two electronegative oxygen atoms shifts this carbon significantly downfield.
C-5 (C-F)~160 (d, ¹JCF ≈ 250 Hz)The carbon directly attached to fluorine will appear as a doublet with a large coupling constant.
C-4 (C-NO₂)~150
C-2 (C-CH₃)~140
C-1 (C-COOH)~135
C-3~125
C-6~115 (d, ²JCF ≈ 25 Hz)This carbon, ortho to the fluorine, will show a smaller coupling.
Methyl (-CH₃)~20

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by probing their vibrational modes.[4] The IR spectrum of 5-Fluoro-2-methyl-4-nitrobenzoic acid will be dominated by the characteristic absorptions of the nitro (NO₂) group, the carboxylic acid group, and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O stretch1710 - 1680Strong
Nitro GroupAsymmetric NO₂ stretch1550 - 1475Strong
Nitro GroupSymmetric NO₂ stretch1360 - 1290Strong
Aromatic RingC=C stretch1600 - 1450Medium to Weak
C-FC-F stretch1250 - 1000Strong
C-HAromatic C-H stretch3100 - 3000Medium

The nitro group (NO₂) is a prominent feature in the IR spectrum of these compounds, producing two of the most characteristic and intense bands in the mid-infrared region, making its presence in a molecule relatively easy to confirm.[3][4] These bands arise from the symmetric and asymmetric stretching vibrations of the two N-O bonds.[4] Conjugation with the aromatic ring tends to shift the asymmetric NO₂ stretch to a lower wavenumber compared to aliphatic nitro compounds.[4][5]

Experimental Protocol for FT-IR:

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

For 5-Fluoro-2-methyl-4-nitrobenzoic acid (MW = 199.14), the molecular ion peak ([M]⁺˙) would be expected at m/z 199. In negative ion mode, a deprotonated molecule ([M-H]⁻) at m/z 198 would be prominent.

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed FragmentNotes
199[C₈H₆FNO₄]⁺˙Molecular Ion (M⁺˙)
182[M - OH]⁺Loss of a hydroxyl radical.
154[M - COOH]⁺Loss of the carboxylic acid group.
153[M - NO₂]⁺Loss of the nitro group.
125[C₇H₅F]⁺Further fragmentation.

Common fragmentation pathways for benzoic acids involve the loss of the carboxylic acid group and other substituents. The presence of the nitro group can also lead to characteristic fragmentation patterns.

Experimental Protocol for MS:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer ionization technique often used for polar molecules, while EI can lead to more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

Figure 3. Mass Spectrometry Workflow Sample Introduction Sample Introduction Ionization Ionization Sample Introduction->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of 5-Fluoro-2-methyl-4-nitrobenzoic acid, employing NMR, IR, and MS techniques, provides a self-validating system for its structural elucidation. The predicted data presented in this guide, based on established principles and data from analogous compounds, offer a robust framework for researchers to confirm the identity and purity of this molecule. The interplay of the different functional groups results in a unique spectroscopic fingerprint, which, when fully interpreted, provides a high degree of confidence in the molecular structure.

References

  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem. (URL: )
  • Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry - Benchchem. (URL: )
  • Nitro Groups - Spectroscopy Tutorial. (URL: )
  • IR: nitro groups - IR Spectroscopy Tutorial. (URL: )
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC. (URL: [Link])

  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds - Benchchem. (URL: )
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (URL: [Link])

  • The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds | Journal of the American Chemical Society. (URL: [Link])

  • Mass spectrum of a benzoic acid derivative identified in 119 and 193... - ResearchGate. (URL: [Link])

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (URL: [Link])

  • Supporting Information - CDC Stacks. (URL: [Link])

  • A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid - Benchchem. (URL: )
  • 2-Fluoro-5-nitro-benzoic acid - SpectraBase. (URL: [Link])

  • 5-fluoro-2-nitrobenzoic acid methyl ester (C8H6FNO4) - PubChemLite. (URL: [Link])

  • FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... - ResearchGate. (URL: [Link])

  • Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown's Chemistry. (URL: [Link])

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Strategic Applications of 5-Fluoro-2-methyl-4-nitrobenzoic Acid in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the selection of highly functionalized aromatic building blocks is the cornerstone of efficient lead optimization. 5-Fluoro-2-methyl-4-nitrobenzoic acid (CAS: 1803820-00-9) has emerged as a privileged scaffold[1][2]. Classified as a halogenated aromatic carboxylic acid[3], this compound features a unique tetrasubstituted benzene ring. The precise spatial arrangement of a carboxylic acid, a methyl group, a nitro group, and a fluorine atom provides a highly programmable vector for synthesizing complex heterocycles, including benzimidazoles, quinazolines, and anthranilic acid derivatives.

This whitepaper dissects the physicochemical rationale behind utilizing this specific scaffold, details validated synthetic methodologies for its derivatization, and explores its trajectory in the development of targeted therapeutics.

Structural Rationale & Physicochemical Profiling

The utility of 5-Fluoro-2-methyl-4-nitrobenzoic acid (5-F-2-Me-4-NO₂-BA) lies in the orthogonal reactivity of its functional groups, which allows for sequential, regioselective modifications without the need for excessive protecting group chemistry.

The Role of the Fluorine Atom

Fluorine substitution at the 5-position serves a dual purpose. Biologically, it modulates the pKa of adjacent functional groups, increases lipophilicity, and blocks metabolic oxidation (e.g., CYP450-mediated hydroxylation) at that specific aromatic position. Chemically, the strongly electron-withdrawing nitro group at the para position (relative to the methyl group) and ortho to the fluorine highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SₙAr).

The Nitro-Methyl Relationship

The nitro group at the 4-position is a masked amine. Upon reduction, it yields an aniline that can be immediately utilized for intramolecular cyclizations. The methyl group at the 2-position provides critical steric bulk. In kinase inhibitors, this steric hindrance can force the resulting aromatic system out of planarity with adjacent rings, a conformational restriction often required to achieve high selectivity for specific kinase active site pockets (e.g., the "DFG-out" conformation).

Quantitative Physicochemical Data

The following table summarizes the foundational physicochemical properties of the scaffold and its primary derivatives, guiding Lipinski Rule-of-Five compliance during lead optimization.

Compound StateMolecular Weight ( g/mol )CLogP (Est.)Topological Polar Surface Area (TPSA)H-Bond DonorsH-Bond Acceptors
Parent Scaffold (C₈H₆FNO₄)199.14[3]1.8583.12 Ų15
Reduced Aniline (C₈H₈FNO₂)169.151.4263.32 Ų23
Amide Derivative (Typical)~280 - 3502.5 - 3.5~75.00 Ų1 - 24 - 6

Validated Experimental Protocols & Synthetic Workflows

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Regioselective Amidation of the Carboxylic Acid

Objective: Convert the carboxylic acid to a secondary amide while preserving the highly reactive SₙAr-capable fluorine atom.

  • Rationale: Standard coupling agents like HATU are preferred over acyl chloride formation (e.g., using SOCl₂) to prevent potential degradation or unwanted side reactions with the nitro group.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 eq of 5-F-2-Me-4-NO₂-BA in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

    • Activation: Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes. Causality: DIPEA ensures the carboxylic acid is deprotonated, while HATU forms the active O7-azabenzotriazole ester.

    • Coupling: Introduce 1.1 eq of the desired primary amine. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Displace the 5-fluoro substituent with an amine nucleophile.

  • Rationale: The ortho-nitro group sufficiently lowers the LUMO of the aromatic ring, allowing for SₙAr under mild heating without the need for palladium catalysis.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the amide intermediate from Protocol A in anhydrous Dimethyl Sulfoxide (DMSO).

    • Reaction: Add 1.5 eq of a secondary amine (e.g., morpholine) and 2.0 eq of K₂CO₃.

    • Heating: Heat the mixture to 80°C for 6 hours. Causality: DMSO stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the fluoride ion.

    • Isolation: Pour the mixture into ice water to precipitate the product. Filter and wash with cold water.

Protocol C: Nitro Reduction and Cyclization

Objective: Reduce the nitro group to an aniline to trigger spontaneous or catalyzed cyclization into a benzimidazole core.

  • Step-by-Step Methodology:

    • Reduction: Dissolve the SₙAr product in Methanol. Add 10% Pd/C (0.1 eq Pd). Purge the flask with H₂ gas and stir under a hydrogen balloon for 2 hours at room temperature.

    • Filtration: Filter through a pad of Celite to remove the pyrophoric Pd/C catalyst.

    • Cyclization: Concentrate the filtrate, redissolve in triethyl orthoformate, and add a catalytic amount of p-Toluenesulfonic acid (pTSA). Heat to 100°C for 3 hours to yield the functionalized benzimidazole.

SynthWorkflow A 5-F-2-Me-4-NO2-BA (Starting Scaffold) B Amide Coupling (HATU, DIPEA, Amine) A->B Protocol A C SNAr Reaction (Nucleophile, K2CO3, DMSO) B->C Protocol B D Nitro Reduction (Pd/C, H2, MeOH) C->D Protocol C (Part 1) E Aniline Intermediate D->E Filtration G Benzimidazole API (Cyclization) E->G Protocol C (Part 2)

Caption: Sequential derivatization workflow of 5-F-2-Me-4-NO₂-BA into a benzimidazole API.

Application in Targeted Therapeutics

The structural topology of derivatives synthesized from 5-Fluoro-2-methyl-4-nitrobenzoic acid makes them ideal candidates for occupying the ATP-binding pocket of various kinases.

Kinase Inhibition (e.g., EGFR or VEGFR)

By converting the scaffold into a quinazoline or benzimidazole, the resulting molecule can act as a Type I or Type II kinase inhibitor. The retained methyl group projects into the hydrophobic pocket, while the SₙAr-derived substituent (often a solubilizing group like piperazine) extends into the solvent-exposed region. The amide or cyclized core forms critical hydrogen bonds with the hinge region of the kinase.

BioPathway L Growth Factor (EGF) R Receptor Tyrosine Kinase (EGFR) L->R Ligand Binding P1 RAS / RAF R->P1 Auto-phosphorylation I Scaffold-Derived Inhibitor (Benzimidazole) I->R ATP-Competitive Inhibition P2 MEK / ERK P1->P2 Kinase Cascade TF Cell Proliferation & Survival P2->TF Gene Transcription

Caption: Mechanism of action for a scaffold-derived inhibitor blocking RTK signaling.

Epigenetic Modulators

Derivatives of substituted benzoic acids are frequently explored as Histone Deacetylase (HDAC) inhibitors. By utilizing the carboxylic acid of 5-F-2-Me-4-NO₂-BA to attach a zinc-binding group (ZBG) via a linker, and modifying the aromatic ring to act as the surface recognition cap, researchers can generate highly potent and isoform-selective epigenetic drugs.

References

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Methodological & Application

Application Note & Synthesis Protocol: 5-Fluoro-2-methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoro-2-methyl-4-nitrobenzoic acid is a highly specialized halogenated aromatic carboxylic acid utilized as a critical building block in advanced organic synthesis and pharmaceutical drug development[1]. The presence of orthogonal functional groups—a carboxylic acid, a methyl group, a fluorine atom, and a nitro group—makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), including targeted biological inhibitors[1]. This application note details the mechanistic rationale, synthetic workflow, and a self-validating experimental protocol for its preparation via electrophilic aromatic substitution (EAS).

Physicochemical Profiling

Accurate physicochemical data is essential for downstream chromatographic separation and spectroscopic validation.

PropertyValue
Chemical Name 5-Fluoro-2-methyl-4-nitrobenzoic acid
CAS Number 1803820-00-9[2][3]
Molecular Formula C₈H₆FNO₄[4]
Molecular Weight 199.14 g/mol [4]
Appearance Yellow solid or crystalline powder[1]
Compound Class Halogenated Aromatic Carboxylic Acid[1]

Mechanistic Rationale & Regioselectivity

The synthesis of 5-fluoro-2-methyl-4-nitrobenzoic acid is primarily achieved through the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid[1].

Causality in Regioselectivity: The nitration of this substrate is a classic example of competing electronic and steric directing effects. The generation of the active nitronium ion ( NO2+​ ) leads to an electrophilic attack on the aromatic ring. The regioselectivity is governed by the existing substituents:

  • -CH₃ (C2) : Weakly activating, ortho/para-directing. It directs attack primarily to C3 (since the para position at C5 is occupied).

  • -F (C5) : Inductively deactivating but resonance-donating (ortho/para-directing). It directs attack to C4 and C6.

  • -COOH (C1) : Strongly deactivating, meta-directing. It directs attack to C3.

Because position C6 is highly sterically hindered (flanked by the bulky carboxyl and fluoro groups), electrophilic attack is heavily disfavored at this site. Consequently, the reaction yields a mixture of regioisomers, predominantly the 3-nitro and 4-nitro derivatives[5]. The isolation of the target 4-nitro isomer requires precise thermodynamic control during the reaction and rigorous fractional crystallization during workup.

Synthetic Workflow Diagram

SynthesisWorkflow SM 5-Fluoro-2-methylbenzoic acid (Starting Material) Reaction Electrophilic Aromatic Substitution (EAS) SM->Reaction Reagents Fuming HNO₃ / Conc. H₂SO₄ 0–5 °C Reagents->Reaction Mixture Regioisomer Mixture (3-nitro, 4-nitro, 6-nitro) Reaction->Mixture Steric & Electronic Directing Effects Purification Fractional Crystallization (EtOAc / Hexanes) Mixture->Purification Isomer Separation Product 5-Fluoro-2-methyl-4-nitrobenzoic acid (Target API Intermediate) Purification->Product High Purity Yield

Fig 1: Synthetic workflow and isolation of 5-Fluoro-2-methyl-4-nitrobenzoic acid via EAS.

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) and visual cues ensure the integrity of each step.

Reagents & Equipment
  • Substrate : 5-Fluoro-2-methylbenzoic acid (1.0 eq)

  • Nitrating Agent : Fuming Nitric Acid (HNO₃, >95%) (1.2 eq)[5]

  • Catalyst/Solvent : Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Equipment : 3-neck round-bottom flask, mechanical stirrer, internal temperature probe, ice-salt bath.

Step-by-Step Methodology
  • Acid Mixture Preparation : Charge the reaction flask with concentrated H₂SO₄ (approx. 5 volumes relative to substrate). Cool the system to 0–5 °C using an ice-salt bath.

    • Causality: H₂SO₄ acts as both the solvent and the acid catalyst required to protonate HNO₃, facilitating the dehydration that generates the active nitronium ion ( NO2+​ )[1].

  • Nitric Acid Addition : Slowly add fuming HNO₃ dropwise via an addition funnel, maintaining the internal temperature strictly below 5 °C.

  • Substrate Addition : Introduce 5-fluoro-2-methylbenzoic acid portion-wise over 30 minutes.

    • Causality: The nitration reaction is highly exothermic. Portion-wise addition prevents thermal runaway, which would otherwise lead to oxidative degradation of the methyl group or over-nitration (e.g., dinitro byproducts)[1].

  • Reaction Maturation : Stir the mixture at 0–5 °C for 2 hours.

    • Self-Validation (IPC): Pull a 50 µL aliquot, quench in water, extract with ethyl acetate, and analyze via HPLC. The reaction is complete when the starting material peak (<2% AUC) is consumed.

  • Quenching : Carefully pour the reaction mixture over vigorously stirred crushed ice.

    • Causality: Rapid dilution quenches the nitronium ion and precipitates the crude mixture of nitrobenzoic acid regioisomers as a yellow solid[5].

  • Filtration & Washing : Filter the precipitate under vacuum. Wash the filter cake repeatedly with cold distilled water until the filtrate pH is neutral (pH ~6-7).

    • Self-Validation: A neutral pH confirms the complete removal of residual mineral acids, which could catalyze unwanted esterification or degradation during drying.

  • Isomer Separation (Purification) : Transfer the crude solid to a flask and dissolve in a minimal volume of hot ethyl acetate. Slowly titrate with hexanes until slight turbidity is observed. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

    • Causality: The 4-nitro isomer exhibits a distinct solubility profile compared to the 3-nitro isomer due to differences in molecular dipole moments and crystal lattice packing. Fractional crystallization selectively precipitates the target 4-nitro compound.

  • Drying : Collect the purified crystals via filtration and dry in a vacuum oven at 45 °C to a constant weight.

Analytical Validation

To ensure trustworthiness and confirm the successful isolation of the 4-nitro regioisomer from the 3-nitro byproduct, perform the following analyses:

  • HPLC Analysis : Utilize a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). The target compound should present a single sharp peak with >98% purity.

  • ¹H NMR (DMSO-d₆, 400 MHz) : The regiochemistry is definitively proven by the coupling constants ( J ) of the aromatic protons.

    • H6 Proton : Appears as a doublet due to strong ortho-coupling with the fluorine atom ( 3JHF​≈9−11 Hz).

    • H3 Proton : Appears as a doublet due to weaker meta-coupling with the fluorine atom ( 4JHF​≈4−6 Hz).

    • Note: Because H3 and H6 are para to each other, the para-proton coupling ( 4JHH​ ) is negligible (~0-1 Hz), preventing complex multiplet formation. This distinct splitting pattern self-validates the 4-nitro substitution over the 3-nitro isomer.

References

  • [1] Buy 5-Fluoro-2-methyl-4-nitrobenzoic acid (EVT-12996713). EvitaChem. URL:

  • [2] 1803820-00-9 | 5-Fluoro-2-methyl-4-nitrobenzoic acid. 10X CHEM. URL:

  • [3] 5-Fluoro-2-methyl-4-nitrobenzoic acid | 1803820-00-9. Sigma-Aldrich. URL:

  • [4] L-VALINOL (Contains CAS 1803820-00-9 data). Allmpus. URL:

  • [5] US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents. URL:

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Application Note: Synthetic Workflows Utilizing 5-Fluoro-2-methyl-4-nitrobenzoic Acid in API Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary & Structural Rationale

5-Fluoro-2-methyl-4-nitrobenzoic acid (CAS: 1803820-00-9) is a highly versatile, multi-functionalized aromatic building block utilized in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)[1],[2]. The strategic placement of its functional groups provides orthogonal reactivity, making it an ideal precursor for complex heterocycles, kinase inhibitors, and substituted benzamides[1].

As a Senior Application Scientist, it is critical to understand the causality behind the structural design of this intermediate:

  • The Fluorine Atom (C5): The incorporation of fluorine in medicinal chemistry is a proven strategy to enhance metabolic stability, modulate lipophilicity, and improve protein-ligand binding affinities[3]. Its high electronegativity lowers the pKa of adjacent functional groups, often improving the membrane permeability of the final API[3].

  • The Methyl Group (C2): Provides steric hindrance that can restrict the rotation of the adjacent carboxylic acid (or resulting amide), locking the molecule into a bioactive conformation.

  • The Nitro Group (C4): Serves as a masked amine. Its reduction is the critical first step in functionalizing the eastern hemisphere of the molecule[1].

Process Chemistry Challenge: Overcoming Hydrodefluorination

The primary synthetic challenge when utilizing 5-Fluoro-2-methyl-4-nitrobenzoic acid is the chemoselective reduction of the nitro group to an aniline (yielding 4-amino-5-fluoro-2-methylbenzoic acid) without cleaving the sensitive carbon-fluorine (C-F) bond[4].

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H₂ atmosphere frequently results in hydrodefluorination —a side reaction where the fluorine atom is reductively cleaved and replaced by hydrogen[4]. To circumvent this, process chemists must rely on alternative electron-transfer mechanisms. The Béchamp reduction , which utilizes iron powder and an acid source (such as ammonium chloride), is highly chemoselective. It exclusively reduces the nitro group via a nitroso and hydroxylamine intermediate without disturbing the halogen[5],[4].

Table 1: Comparison of Reduction Conditions for Fluorinated Nitroaromatics
Reduction MethodCatalyst / ReagentConditionsDehalogenation (%)Yield of Amine (%)Scalability & Process Suitability
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm)MeOH, 25 °C, 12 h15 – 25%65 – 75%High, but requires extensive downstream purification.
Sulfided Hydrogenation 5% Pt/C (Sulfided), H₂EtOAc, 25 °C, 12 h< 1%90 – 95%Excellent; sulfiding poisons the catalyst against dehalogenation.
Béchamp Reduction Fe powder, NH₄ClEtOH/H₂O, 80 °C, 4 h0% 92 – 96% Excellent; highly cost-effective and chemoselective.
Stannous Chloride SnCl₂·2H₂OEtOAc, 70 °C, 6 h0%80 – 85%Poor; generates toxic heavy metal waste.

Synthetic Workflow Visualization

The following workflow illustrates the transformation of the nitrobenzoic acid into a functionalized API intermediate.

SyntheticWorkflow A 5-Fluoro-2-methyl- 4-nitrobenzoic acid (FMNBA) B Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) A->B Step 1: Reduction C 4-Amino-5-fluoro- 2-methylbenzoic acid B->C D Amide Coupling (HATU, DIPEA, DMF) C->D Step 2: Coupling E Fluorinated Benzamide API Intermediate D->E

Figure 1: Chemoselective synthetic workflow from 5-Fluoro-2-methyl-4-nitrobenzoic acid to API intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps. The stoichiometry and workup procedures are explicitly balanced to ensure high purity and yield.

Protocol A: Chemoselective Béchamp Reduction

Objective: Synthesize 4-Amino-5-fluoro-2-methylbenzoic acid while preserving the C-F bond[5].

  • Reaction Setup: Charge a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser with 5-Fluoro-2-methyl-4-nitrobenzoic acid (50.0 g, 251 mmol)[1].

  • Solvent Addition: Add a solvent mixture of Ethanol (400 mL) and Deionized Water (100 mL). The aqueous component is critical for the proton-coupled electron transfer mechanism[4].

  • Reagent Addition: Add Iron (Fe) powder (70.0 g, 1.25 mol, 5.0 equiv) and Ammonium Chloride (NH₄Cl) (26.8 g, 502 mmol, 2.0 equiv). Causality: NH₄Cl acts as a mild proton source, preventing the reaction mixture from becoming overly basic, which could stall the reduction.

  • Thermal Activation: Heat the vigorously stirring suspension to reflux (80 °C) for 4 hours. Monitor the consumption of the starting material via HPLC or TLC (Eluent: DCM/MeOH 9:1).

  • Workup & Filtration: Once complete, cool the mixture to room temperature. The reaction cogenerates gray-black iron oxides (Fe₃O₄)[5]. Filter the suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake thoroughly with Ethyl Acetate (3 x 100 mL).

  • Isolation: Concentrate the filtrate in vacuo to remove the ethanol. Adjust the pH of the remaining aqueous layer to 4.0–4.5 using 1M HCl to precipitate the zwitterionic amino acid.

  • Drying: Filter the resulting pale-yellow solid, wash with cold water (50 mL), and dry under vacuum at 50 °C for 12 hours.

    • Expected Yield: 40.0 g (94%).

Protocol B: Amide Bond Formation (API Intermediate Synthesis)

Objective: Couple the resulting amino acid with a secondary amine to form a benzamide API precursor.

  • Activation: Dissolve 4-Amino-5-fluoro-2-methylbenzoic acid (10.0 g, 59.1 mmol) in anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Base & Coupling Agent: Add N,N-Diisopropylethylamine (DIPEA) (22.9 g, 177 mmol, 3.0 equiv) followed by HATU (24.7 g, 65.0 mmol, 1.1 equiv). Stir the mixture at room temperature for 15 minutes. Causality: The pre-activation forms a highly reactive HOAt ester, preventing side reactions associated with less efficient coupling agents.

  • Amine Addition: Add the target amine (59.1 mmol, 1.0 equiv) dropwise. Stir the reaction at room temperature for 2 hours.

  • Quench & Extraction: Pour the reaction mixture into saturated aqueous NaHCO₃ (200 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography or recrystallization depending on the amine used.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL: [Link]

  • Wikipedia Contributors. "Béchamp reduction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Kubota, K., et al. "Iron–water mediated chemoselective reduction of nitroarenes." Royal Society of Chemistry (RSC). URL: [Link]

Sources

Application Note: Orthogonal Derivatization of 5-Fluoro-2-methyl-4-nitrobenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Strategic Sequencing

5-Fluoro-2-methyl-4-nitrobenzoic acid (CAS: 1803820-00-9) is a highly versatile building block in pharmaceutical synthesis, characterized by three orthogonally reactive sites: a C1-carboxylic acid, a C4-nitro group, and a C5-fluorine atom[1].

The synthetic utility of this molecule hinges on the stereoelectronic relationship between the substituents. The highly electron-withdrawing nitro group at the C4 position is ortho to the fluorine atom at C5. This arrangement dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, highly activating the C-F bond for Nucleophilic Aromatic Substitution (SNAr) [2],[3].

Field-Proven Insight (Causality in Sequencing): When designing a synthetic route, the order of operations dictates the yield.

  • Carboxyl Activation First: Under the basic conditions required for SNAr, the C1-carboxylic acid is deprotonated to a carboxylate anion. This anion is electron-donating via induction, which mildly deactivates the ring and drastically slows down nucleophilic attack. Converting the acid to an amide or ester prior to SNAr maintains an electron-deficient ring, accelerating substitution.

  • SNAr Before Reduction: The nitro group is strictly required to stabilize the Meisenheimer complex during SNAr. If the nitro group is reduced to an aniline first, the ring becomes electron-rich, completely shutting down SNAr reactivity[3].

G SM 5-Fluoro-2-methyl- 4-nitrobenzoic acid Amide 1. Carboxyl Activation (Amide/Ester) SM->Amide HATU, DIPEA Amine, DMF SNAr 2. SNAr Reaction (C5-Substitution) SM->SNAr Direct SNAr (Slower) Amide->SNAr Nucleophile, Base Heat, DMF Red 3. Nitro Reduction (C4-Aniline) SNAr->Red H2, Pd/C MeOH

Figure 1: Optimal derivatization sequence for 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Quantitative Reaction Parameters

The following table summarizes the typical conditions and expected yields for the orthogonal derivatization of this scaffold.

Reaction TypeTarget SiteReagents / ConditionsTypical YieldReaction Time
Amidation C1-CarboxylAmine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF, RT85–95%2–6 h
SNAr (Amination) C5-Fluoro1°/2° Amine (1.2 eq), K₂CO₃ (2.0 eq), DMF, 60–80 °C75–90%4–12 h
SNAr (Etherification) C5-FluoroAlkoxide (1.5 eq), Cs₂CO₃ (2.0 eq), DMSO, 100 °C65–85%8–16 h
Nitro Reduction C4-NitroH₂ (1 atm), 10% Pd/C (10% w/w), MeOH, RT85–95%2–4 h

Validated Experimental Protocols

Protocol A: C1-Carboxyl Activation (Amidation)

This protocol masks the carboxylic acid to prevent deprotonation during subsequent base-mediated SNAr steps.

  • Initiation: Dissolve 5-Fluoro-2-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: HATU is selected over EDC/HOBt for its superior kinetics, rapidly forming the active HOAt ester to prevent side-reactions.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2–6 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak corresponding to the [M+H]+ of the amide emerges.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, then brine, to remove excess DIPEA and unreacted amine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: C5-Nucleophilic Aromatic Substitution (SNAr)

Exploiting the ortho-nitro activation to install amines or ethers at the C5 position.

  • Initiation: Dissolve the C1-amide intermediate from Protocol A (1.0 eq) in anhydrous DMF (0.5 M). Causality: Polar aprotic solvents like DMF or DMSO are mandatory; they heavily solvate the counter-cation (e.g., K⁺), leaving the nucleophile "naked" and highly reactive[1].

  • Reagent Addition: Add the nucleophile (e.g., morpholine, 1.2 eq) and K₂CO₃ (2.0 eq).

  • Thermal Activation: Heat the mixture to 60–80 °C for 4–12 hours.

  • Self-Validation: The reaction mixture will undergo a distinct color change (typically from pale yellow to deep orange/red) indicating the formation of the delocalized Meisenheimer complex. TLC (Hexanes:EtOAc) will show a highly UV-active product spot with a different Rf​ than the starting material.

  • Workup: Cool to room temperature and pour into ice water. If the product is highly hydrophobic, it will precipitate and can be collected via vacuum filtration. Otherwise, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and concentrate.

Protocol C: C4-Nitro Reduction (Aniline Formation)

Selective reduction of the nitro group to an amine without defluorination.

  • Initiation: Dissolve the SNAr product (1.0 eq) in HPLC-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Safety Note: Pd/C is pyrophoric; add it to the solvent under a blanket of nitrogen.

  • Hydrogenation: Purge the reaction flask with N₂ (3x), then purge with H₂ (3x). Stir vigorously under an H₂ atmosphere (balloon, 1 atm) at room temperature for 2–4 hours.

  • Causality & Selectivity: The C-F bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol). Unlike C-Cl or C-Br bonds, it is highly resistant to hydrogenolysis under standard Pd/C conditions. This allows for the rapid, selective reduction of the nitro group without risking defluorination[3].

  • Self-Validation: The deep orange/red color of the nitroaromatic starting material will fade to a pale yellow or colorless solution as the chromophore is destroyed.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol. Concentrate the filtrate in vacuo to yield the pure aniline derivative.

References

  • Title: Buy 5-Fluoro-2-methyl-4-nitrobenzoic acid (EVT-12996713) | Source: evitachem.com | URL: 1

  • Title: Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies | Source: nih.gov | URL: 2

  • Title: 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4 | Source: ossila.com | URL: 3

  • Title: Focused Microwave-Assisted Parallel Synthesis of bis-Benzimidazoles | Source: thieme-connect.com | URL: Link

Sources

Application Note: Regioselective Nitration and Scale-Up Isolation of 5-Fluoro-2-methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note and scale-up protocol for the synthesis of 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Target Compound: 5-Fluoro-2-methyl-4-nitrobenzoic acid (CAS: 1803820-00-9)[1] Molecular Formula: C8​H6​FNO4​ [1] Primary Utility: Advanced intermediate for active pharmaceutical ingredients (APIs) and targeted agrochemicals[2].

Mechanistic Overview and Causality in Route Design

The synthesis of 5-Fluoro-2-methyl-4-nitrobenzoic acid relies on the electrophilic aromatic substitution (nitration) of the parent compound, 5-fluoro-2-methylbenzoic acid[2]. Scaling up this reaction presents significant thermochemical and regioselectivity challenges.

Electronic Directing Effects: The aromatic ring of the starting material is subject to competing directing effects:

  • Methyl group (C2): Weakly activating, ortho/para directing.

  • Fluorine atom (C5): Deactivating via inductive effect, but ortho/para directing via resonance.

  • Carboxylic acid (C1): Strongly deactivating, meta directing.

Because the ring is net-deactivated, standard nitrating mixtures (dilute nitric acid) are insufficient. The generation of a high concentration of the nitronium ion ( NO2+​ ) requires fuming nitric acid combined with concentrated sulfuric acid (or oleum)[3].

Causality of Process Parameters:

  • Temperature Control (0–5 °C): The nitration is highly exothermic. Maintaining the internal temperature below 5 °C is critical not only for safety but to suppress the formation of dinitrated byproducts and oxidative degradation of the methyl group.

  • Regioisomer Management: The nitration of 5-fluoro-2-methylbenzoic acid inherently produces a mixture of regioisomers (predominantly the 3-nitro and 4-nitro derivatives)[3]. The protocol below utilizes a targeted recrystallization strategy exploiting differential solubility in aqueous ethanol to isolate the 4-nitro isomer in high purity.

Process Workflow Visualization

G A 5-Fluoro-2-methylbenzoic acid C Jacketed Reactor (Internal Temp < 5°C) A->C B Nitrating Mixture (Fuming HNO3 / conc. H2SO4) B->C D Electrophilic Aromatic Substitution C->D Controlled Dosing E Aqueous Quench (Crushed Ice) D->E IPC: HPLC Conversion >98% F Crude Isomer Mixture (Precipitation) E->F Exotherm Management G Selective Recrystallization (EtOH / H2O) F->G Filtration & Washing H Pure 5-Fluoro-2-methyl- 4-nitrobenzoic acid G->H Isomer Enrichment

Caption: Scale-up workflow for the nitration and regioselective isolation of 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Scale-Up Experimental Protocol (100g Scale)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction does not proceed to the next stage unless specific analytical criteria are met.

Equipment Setup:

  • 1 L jacketed glass reactor equipped with a PTFE overhead stirrer, internal thermocouple, and a pressure-equalizing dropping funnel.

  • Cooling circulator set to -5 °C.

Step-by-Step Methodology:

  • Acid Matrix Preparation: Charge the reactor with 300 mL of concentrated Sulfuric Acid ( H2​SO4​ , 98%). Initiate overhead stirring at 250 rpm and cool the jacket until the internal temperature reaches 0 °C.

  • Substrate Addition: Slowly add 100 g (0.649 mol) of 5-fluoro-2-methylbenzoic acid in small portions over 30 minutes. Observation: The solid will dissolve, forming a pale yellow solution.

  • Nitronium Ion Generation & Dosing: In a separate, pre-cooled addition funnel, carefully prepare a mixture of 45 mL Fuming Nitric Acid ( HNO3​ , >90%) and 50 mL concentrated H2​SO4​ .

  • Controlled Nitration: Begin dropwise addition of the nitrating mixture into the reactor.

    • Critical Parameter: Adjust the dosing rate to ensure the internal temperature strictly remains between 0 °C and 5 °C. This typically requires 1.5 to 2 hours at this scale.

  • Reaction Aging & IPC (Self-Validation): Once addition is complete, stir the mixture at 5 °C for 2 hours.

    • IPC Check: Withdraw a 0.5 mL aliquot, quench into 5 mL of ice water, extract with 2 mL ethyl acetate, and analyze the organic layer via HPLC (UV at 254 nm).

    • Validation Gate: Proceed to quenching only when unreacted starting material is < 2.0% (Area%). If > 2.0%, continue aging for 1 hour and re-test.

  • Quenching: Slowly drain the reactor contents into a vigorously stirred 5 L beaker containing 2.5 kg of crushed ice and 500 mL of cold water.

    • Causality: Rapid quenching into an excess of ice prevents localized heating that could cause hydrolysis or degradation of the product. A thick, pale-yellow precipitate will form immediately[3].

  • Isolation of Crude: Filter the resulting suspension through a large Buchner funnel. Wash the filter cake with copious amounts of cold deionized water (approx. 3 x 500 mL) until the filtrate pH is > 4.0. Pull dry under vacuum for 2 hours.

  • Regioselective Purification: Transfer the crude damp solid to a clean flask. Add 400 mL of an Ethanol/Water mixture (70:30 v/v). Heat to reflux (approx. 80 °C) until complete dissolution occurs. Allow the solution to cool slowly to room temperature at a stirring rate of 100 rpm, then chill to 5 °C for 4 hours.

    • Causality: The 4-nitro isomer exhibits a steeper solubility curve in aqueous ethanol compared to the 3-nitro isomer, allowing it to preferentially crystallize out of solution.

  • Final Isolation: Filter the purified crystals, wash with 50 mL of ice-cold ethanol, and dry in a vacuum oven at 45 °C to a constant weight.

Quantitative Data & Expected Yields

The following table summarizes the expected mass balance and analytical purity profile for the 100g scale-up protocol.

Process Parameter / MetricExpected ValueAnalytical Method / Notes
Starting Material Input 100.0 g (0.649 mol)Gravimetric
Crude Yield (Mixed Isomers) ~115 - 120 gContains 3-nitro and 4-nitro isomers
Purified Product Yield 52.0 - 58.0 gPost-recrystallization
Molar Yield (Isolated) 40% - 45%Typical for regioselective nitrations[3]
Purity (4-nitro isomer) 98.5%HPLC (Reverse Phase, C18)
Major Impurity (3-nitro) 1.0%HPLC
Appearance Off-white to pale yellow crystalline powderVisual Inspection

References

  • google.com (Patents). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Regioselectivity in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the nitration of 5-fluoro-2-methylbenzoic acid. This process is a critical foundational step in synthesizing active pharmaceutical ingredients (APIs), such as the PARP inhibitor Rucaparib ()[1]. This guide provides mechanistic insights, actionable FAQs, and a self-validating protocol to help you eliminate unwanted isomer formation and maximize your yield.

Mechanistic Causality: The Root of Isomer Formation

When nitrating 5-fluoro-2-methylbenzoic acid to isolate 5-fluoro-2-methyl-3-nitrobenzoic acid , researchers frequently encounter poor regioselectivity, often yielding only ~45-52% of the target compound[1]. This failure stems from a competition between three distinct directing groups on the aromatic ring:

  • Methyl group (Position 2): Activating and ortho/para-directing (favors nitration at positions 3 and 5; position 5 is blocked by fluorine).

  • Fluorine atom (Position 5): Deactivating but ortho/para-directing (favors nitration at positions 4 and 6).

  • Carboxylic acid (Position 1): Deactivating and meta-directing (favors nitration at positions 3 and 5).

The Causality of Failure: Under standard nitration conditions (concentrated H2​SO4​ and HNO3​ ), the generation of the nitronium ion ( NO2+​ ) produces water as a byproduct. This water dilutes the superacidic medium, which prevents the complete protonation of the carboxylic acid group. A neutral or partially deprotonated carboxylate loses its strong meta-directing electron-withdrawing capacity. Consequently, the fluorine atom's directing effects are allowed to compete, resulting in high concentrations of unwanted 4-nitro and 6-nitro isomers[1].

The Solution: By utilizing a fully anhydrous nitrating system—specifically oleum (fuming sulfuric acid containing 50-70% SO3​ ) combined with fuming nitric acid—the system acts as its own desiccant. The carboxylic acid remains fully protonated ( −C(OH)2+​ ), maximizing its meta-directing influence toward position 3. This synergizes with the methyl group and completely overrides the fluorine atom's directing effect[1].

Troubleshooting Guides & FAQs

Q: Why is my yield plateauing at ~45% with multiple spots on my TLC plate? A: You are likely using standard concentrated sulfuric acid (94-98%). The water generated during the electrophilic aromatic substitution dilutes the acid, weakening the directing effect of the carboxylic acid and leading to a mixture of 3-nitro, 4-nitro, and 6-nitro isomers. Fix: Switch to an anhydrous system using oleum (containing 50-70% SO3​ ) and fuming nitric acid (95-100% HNO3​ ). The SO3​ consumes generated water, maintaining a superacidic environment that drives the yield of the 3-nitro isomer to >85%[1].

Q: How do I control the severe exotherm and prevent oxidative degradation? A: The mixing of fuming nitric acid and oleum is highly exothermic, and elevated temperatures provide the kinetic energy required to overcome the activation barrier for the less favored 4- and 6-positions. Fix: Prepare the nitrating mixture separately at 0 °C. Dissolve your substrate in oleum first, cooling the primary reactor to between -10 °C and 0 °C. Add the nitrating mixture dropwise. Never let the internal temperature exceed 15 °C during addition[1],[2].

Q: What is the optimal quenching strategy to isolate the product without hydrolysis? A: Do not quench with basic solutions or small volumes of water, which can cause localized heating and product degradation. Fix: Introduce the fully reacted mixture dropwise into 7.5 to 15 parts by weight of ice water relative to the starting substrate ()[2]. This massive aqueous dilution safely quenches the oleum and forces the rapid precipitation of the highly pure 5-fluoro-2-methyl-3-nitrobenzoic acid, while leaving trace amounts of the 4-nitro and 6-nitro isomers dissolved in the highly acidic aqueous filtrate.

Quantitative Data Comparison

Table 1: Impact of Reaction Conditions on Regioselectivity

Nitration SystemAcid ConcentrationTemperatureMajor Isomer Yield (3-nitro)Minor Isomers (4- & 6-nitro)
Standard 98% H2​SO4​ / 70% HNO3​ 10 °C to 25 °C~45 - 52%~40 - 45%
Semi-Anhydrous 98% H2​SO4​ / 98% HNO3​ 0 °C to 10 °C~65 - 70%~20 - 25%
Fully Anhydrous Oleum (50-70% SO3​ ) / 98-100% HNO3​ -10 °C to 0 °C> 85% < 2%

Data synthesized from comparative patent literature optimizing PARP inhibitor intermediates[1].

Self-Validating Experimental Protocol: Anhydrous Nitration

Caution: This protocol utilizes highly corrosive oleum and fuming nitric acid. Perform strictly in a fume hood with appropriate PPE.

  • Reagent Preparation: In a dry, jacketed reactor under an inert nitrogen atmosphere, prepare the nitrating mixture (MIX) by slowly adding fuming nitric acid (95-100% HNO3​ , 1.1 to 2.0 molar equivalents) to oleum (50-70% SO3​ ) at 0 °C[1].

  • Substrate Dissolution: In the primary reaction vessel, dissolve 1.0 equivalent of 5-fluoro-2-methylbenzoic acid in oleum. Cool the solution to -5 °C.

  • Controlled Addition: Add the prepared MIX dropwise to the primary vessel. Critical Control Parameter: Maintain the internal temperature strictly between -10 °C and 0 °C to prevent kinetic isomer formation[1].

  • Reaction Maturation: Stir the reaction mixture for 1 to 2 hours at 0 °C.

    • Self-Validation Check: Pull a 0.1 mL aliquot, quench in 1 mL ice water, and extract with ethyl acetate. TLC or HPLC should indicate >95% conversion with <2% of the 4-nitro isomer.

  • Quenching: Carefully transfer the reaction mixture dropwise into a secondary vessel containing 10 parts by weight of crushed ice/water (relative to the starting substrate) under vigorous stirring[2].

  • Isolation: Filter the resulting yellow precipitate. Wash the filter cake with cold water until the filtrate reaches a neutral pH. Dry under vacuum at 45 °C to yield pure 5-fluoro-2-methyl-3-nitrobenzoic acid.

Visual Workflow & Logical Pathway

OptimizationLogic Substrate 5-Fluoro-2-methylbenzoic acid (Competing Directing Groups) Standard Standard Nitration (Conc. H2SO4 / HNO3) Substrate->Standard Water present Anhydrous Anhydrous Nitration (Oleum / Fuming HNO3) Substrate->Anhydrous Water eliminated WaterGen Water Generation (Dilutes Acid, Weakens COOH Directing) Standard->WaterGen Protonated Full COOH Protonation (Strong Meta-Directing to Pos 3) Anhydrous->Protonated LowYield Mixed Isomers (4-nitro, 6-nitro) Yield: ~45-52% WaterGen->LowYield F-atom directing competes HighYield 5-Fluoro-2-methyl-3-nitrobenzoic acid Yield: >85% Protonated->HighYield Synergistic directing to Pos 3

Logical pathway comparing standard vs. anhydrous nitration of 5-fluoro-2-methylbenzoic acid.

References
  • Source: Google Patents (US11001552B2)
  • Source: Google Patents (EP0751115B1)

Sources

Technical Support Center: Purification of 5-Fluoro-2-methyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the isolation and purification of 5-Fluoro-2-methyl-4-nitrobenzoic acid (CAS: 1803820-00-9)[1]. The synthesis of this halogenated aromatic carboxylic acid typically involves the electrophilic nitration of 5-fluoro-2-methylbenzoic acid using a fuming nitric acid and concentrated sulfuric acid mixture[2],[3].

Due to the complex directing effects of the functional groups on the aromatic ring, crude reaction mixtures are often contaminated with closely related regioisomers and unreacted starting materials. This guide is designed for research scientists and drug development professionals to troubleshoot specific downstream bottlenecks using field-proven, self-validating protocols.

Impurity Generation Pathway

To effectively purify the target compound, we must first understand the causality behind the impurity profile.

ImpurityLogic Start Nitration of 5-Fluoro- 2-methylbenzoic acid Major 4-Nitro Isomer (Target Product) Start->Major C4: Ortho to F, Para to COOH Minor1 6-Nitro Isomer (Regioisomer Impurity) Start->Minor1 C6: Ortho to F, Ortho to COOH Minor2 3-Nitro Isomer (Regioisomer Impurity) Start->Minor2 C3: Ortho to CH3 Unreacted Unreacted Starting Material (Incomplete Reaction) Start->Unreacted Reaction stalls due to ring deactivation

Logical relationship of electrophilic nitration products and common impurities.

Frequently Asked Questions & Troubleshooting Protocols

Q1: My HPLC chromatogram shows a persistent, closely eluting impurity at ~5-10% relative area that survives standard acid-base extraction. What is it, and how do I remove it?

A: This is almost certainly the 6-nitro regioisomer (5-fluoro-2-methyl-6-nitrobenzoic acid).

Causality: The fluorine atom at position 5 strongly directs the incoming nitronium ion ( NO2+​ ) to its ortho positions (C4 and C6) via resonance. While C4 is sterically favored, the C6 position still undergoes nitration, leading to a typical 85:15 ratio of 4-nitro to 6-nitro isomers. Because both are structurally similar carboxylic acids, standard alkaline extraction will co-extract both. You must exploit their differential lattice energies through thermodynamic recrystallization. The 4-nitro isomer possesses higher molecular symmetry, yielding a more stable crystal lattice that is less soluble in protic solvent mixtures.

Quantitative Solvent Comparison:

Solvent SystemRegioisomer ClearanceYield RecoveryOiling Out RiskRecommendation
Ethanol / Water (3:1) High75 - 80%ModeratePrimary Choice . Excellent differential solubility.
Toluene Low> 90%LowNot recommended. Co-crystallizes isomers.
EtOAc / Heptane Moderate60 - 70%HighUse only if pure seed crystals are available.

Protocol: Step-by-Step Selective Recrystallization

  • Suspend the crude acid mixture in a minimal volume of boiling Ethanol (approx. 3-4 mL per gram of crude).

  • Add hot Deionized (DI) Water dropwise until the solution becomes faintly turbid (cloud point).

  • Add 1-2 drops of Ethanol to clear the turbidity, maintaining the temperature at a gentle reflux.

  • Self-Validating Step: Remove from heat and allow the flask to cool to room temperature slowly (over 2-3 hours) without disturbance. Rapid cooling traps the 6-nitro isomer in the crystal matrix. If crystals form within the first 10 minutes, your cooling ramp is too fast; reheat and insulate the flask.

  • Filter the resulting crystals and wash with ice-cold 30% Ethanol/Water.

  • Check the mother liquor via TLC (Eluent: DCM:MeOH 9:1 with 1% Acetic Acid). The mother liquor should show a heavy enrichment of the 6-nitro isomer.

Q2: I have unreacted 5-fluoro-2-methylbenzoic acid in my crude product. How can I separate two benzoic acids without resorting to column chromatography?

A: You can effectively separate them by exploiting their differential acidity ( pKa​ ) through Fractional Acidification .

Causality: The addition of the strongly electron-withdrawing nitro group at the para position relative to the carboxylic acid (C4) significantly increases the acidity of the product via both inductive and resonance effects. The un-nitrated starting material lacks this electron-withdrawing group and is a weaker acid.

Physicochemical Data:

CompoundEstimated pKa​ Predominant State at pH 3.2
5-Fluoro-2-methylbenzoic acid (Starting Material)~ 3.8 - 4.0Ionized Sodium Salt (Aqueous Soluble)
5-Fluoro-2-methyl-4-nitrobenzoic acid (Product) ~ 2.5 - 2.8 Protonated Acid (Precipitated)

Protocol: pH-Controlled Fractional Precipitation

  • Dissolve the crude mixture completely in 1M NaOH (aq) to form the soluble sodium salts of both acids.

  • Dilute the solution with DI water to a concentration of ~0.1 M to prevent premature co-precipitation.

  • Under vigorous stirring, slowly add 1M HCl dropwise while continuously monitoring the pH with a calibrated pH meter.

  • Stop the addition when the pH reaches exactly 3.2 .

  • Self-Validating Step: At pH 3.2, the more acidic 4-nitrobenzoic acid derivative ( pKa​ ~2.5) is predominantly in its neutral form and will precipitate as a white/pale-yellow solid. The unreacted starting material ( pKa​ ~3.9) remains predominantly ionized as the soluble sodium salt in the aqueous layer. If the filtrate remains cloudy after filtration, lower the pH by 0.1 units and refilter.

  • Isolate the precipitate via vacuum filtration and wash with pH 3.2 acidified water.

Q3: During recrystallization, my product forms a viscous oil at the bottom of the flask instead of crystals ("oiling out"). How do I fix this?

A: This phenomenon, known as liquid-liquid phase separation (LLPS), occurs when the product separates as a solute-rich liquid phase before it can nucleate into solid crystals.

Causality: Oiling out happens when the melting point of the crude mixture is depressed below the temperature at which phase separation occurs. This is usually triggered by a high concentration of impurities (like residual nitration byproducts) or an overly steep cooling ramp that forces the system into a metastable state.

Protocol: Anti-Solvent Seeding Method

  • Re-dissolve the oil in a slightly larger volume of the "good" solvent (e.g., pure Ethanol) at 60°C.

  • Add the anti-solvent (Water) extremely slowly until the solution is just below the cloud point.

  • Crucial Step: Introduce 1-2 mg of pure 5-fluoro-2-methyl-4-nitrobenzoic acid seed crystals.

  • Self-Validating Step: Observe the seeds. If the seeds dissolve, the solution is undersaturated; add a few more drops of water. If they remain and their edges begin to grow, hold the temperature constant for 30 minutes before cooling further. This forces the system to bypass the liquid-liquid phase boundary and directly enter the crystallization zone.

Optimized Downstream Purification Workflow

By combining fractional acidification and selective recrystallization, you create a robust, self-correcting purification loop.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) BaseExtract Alkaline Dissolution (1M aq. NaOH) Crude->BaseExtract Forms soluble sodium salts Acidify Fractional Acidification (aq. HCl to pH 3.2) BaseExtract->Acidify Precise pH adjustment Precipitate Crude Acid Precipitate (Enriched 4-Nitro) Acidify->Precipitate Selective protonation leaves SM in filtrate Recrystallize Recrystallization (EtOH/Water + Seeding) Precipitate->Recrystallize Removes regioisomers Pure Pure 5-Fluoro-2-methyl- 4-nitrobenzoic acid Recrystallize->Pure Yields >99% pure crystals

Optimized downstream purification workflow for isolating the target compound.

References
  • "Buy 5-Fluoro-2-methyl-4-nitrobenzoic acid (EVT-12996713) - EvitaChem", EvitaChem.
  • "L-VALINOL - Allmpus: API Impurities Standard", Allmpus.
  • "MODULATORS OF THE RETINOID-RELATED ORPHAN RECEPTOR GAMMA (ROR-GAMMA) FOR USE IN THE TREATMENT OF AUTOIMMUNE AND INFLAMMATORY DISEASES - Patent 3219711", European Patent Office (EPO).

Sources

Technical Support Center: Troubleshooting the Synthesis of 5-Fluoro-2-methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Fluoro-2-methyl-4-nitrobenzoic acid . This guide is designed for researchers, application scientists, and drug development professionals who are optimizing electrophilic aromatic nitration workflows.

The synthesis of this compound relies heavily on the precise manipulation of solvent systems to control regioselectivity, manage exothermic kinetics, and drive the reaction to completion[1]. Below, you will find an in-depth mechanistic breakdown, a quantitative solvent comparison, troubleshooting FAQs, and a self-validating experimental protocol.

Mechanistic Overview & The Role of the Solvent

In the nitration of 5-fluoro-2-methylbenzoic acid, the solvent acts as both the reaction medium and the catalyst. The standard approach utilizes a "mixed acid" system (fuming nitric acid in concentrated sulfuric acid)[1].

The regioselectivity of this reaction is a complex interplay of electronic and steric effects:

  • Position 3: Electronically activated by the ortho-methyl group and meta-carboxylic acid, but sterically hindered.

  • Position 4 (Target): Electronically activated by the ortho-fluoro group and sterically highly accessible.

  • Position 6: Activated by the ortho-fluoro group, but severely hindered by the adjacent carboxylic acid.

The choice of solvent dictates the size and reactivity of the active electrophile, which in turn determines whether the reaction favors the 3-nitro isomer or the target 4-nitro isomer[2].

Pathway HNO3 Fuming HNO3 Electrophile Active Electrophile (NO2+ or AcONO2) HNO3->Electrophile Solvent Solvent System (Ac2O or H2SO4) Solvent->Electrophile Modulates Bulk Pos3 Position 3 Attack (Sterically Hindered) Electrophile->Pos3 Electronic Control Pos4 Position 4 Attack (Sterically Accessible) Electrophile->Pos4 Steric Control Substrate 5-Fluoro-2-methyl- benzoic acid Substrate->Pos3 -CH3 Directs Substrate->Pos4 -F Directs Product3 3-Nitro Isomer (Minor with Bulky Solvent) Pos3->Product3 Product4 4-Nitro Isomer (Major Target) Pos4->Product4

Solvent-modulated electrophilic attack pathways determining regioselectivity.

Quantitative Data: Solvent System Comparison

Summarized below is the quantitative impact of various solvent systems on the nitration workflow.

Solvent SystemActive ElectrophileSteric BulkDominant Isomer YieldCausality / Mechanism
Conc. H2​SO4​ NO2+​ (solvated)SmallMixed (~45% yield)Small electrophile indiscriminately attacks both activated positions (3 and 4)[2].
Oleum ( H2​SO4​ + SO3​ ) NO2+​ (tight ion pair)Medium>80% (Mixed ratio) SO3​ scavenges byproduct water, preventing equilibrium reversal and driving completion[2].
Acetic Anhydride Acetyl Nitrate ( CH3​COONO2​ )Large4-nitro favored Bulky electrophile avoids the sterically crowded Position 3, highly favoring Position 4.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50% conversion despite using excess nitric acid. What is happening? A: This is a classic solvent equilibrium issue. The generation of the nitronium ion produces water as a byproduct ( HNO3​+2H2​SO4​⇌NO2+​+H3​O++2HSO4−​ ). Because water is a stronger base than sulfuric acid, its accumulation shifts the equilibrium to the left, quenching the active electrophile[3]. Resolution: Switch your solvent to Oleum. The free SO3​ acts as a chemical scavenger ( SO3​+H2​O→H2​SO4​ ), maintaining an anhydrous environment and driving the reaction to completion[2].

Q2: I am isolating a high percentage of the 3-nitro isomer instead of the desired 4-nitro isomer. How can I fix this? A: The 3-position is electronically activated by the methyl group but sterically hindered. If you are using a highly reactive, small electrophile (like naked NO2+​ in pure H2​SO4​ ), electronic control dominates. Resolution: To favor the 4-nitro isomer, you must leverage steric control. Switch the solvent system to Acetic Anhydride/Acetic Acid. This generates acetyl nitrate, a much bulkier electrophile that is sterically blocked from Position 3, forcing attack at the more accessible Position 4.

Q3: The reaction exotherm is uncontrollable upon addition of the nitrating mixture. How do I safely scale this up? A: Nitration is violently exothermic. High temperatures not only pose a safety risk but also lead to over-nitration (dinitro byproducts) and loss of regioselectivity[4]. Resolution: Ensure the substrate is fully dissolved in the solvent before adding the nitrating agent. Maintain the internal temperature strictly between -10°C and 0°C. For industrial scale-up, transitioning from batch processing to continuous flow microreactors is highly recommended to manage heat dissipation efficiently[2].

Q4: During aqueous workup, my product forms a stubborn emulsion or "oils out" instead of precipitating. What went wrong? A: This occurs when the solvent is not sufficiently diluted, leaving the product partially soluble, or when the heat of dilution melts the product[4]. Resolution: Never pour water into the acid. Always pour the acidic reaction mixture over a large excess of crushed ice with vigorous stirring. The ice absorbs the massive heat of dilution, keeping the mixture cold and forcing the product to crash out as a crystalline solid[4].

Troubleshooting Start Issue Detected: Low Yield or Impurity CheckWater Is water accumulating? Start->CheckWater UseOleum Action: Use Oleum to scavenge H2O CheckWater->UseOleum Yes CheckIsomers Wrong regioisomer (3-nitro)? CheckWater->CheckIsomers No TempControl Action: Switch to Ac2O or lower temp (< 0°C) CheckIsomers->TempControl Yes CheckPrecip Product oiling out? CheckIsomers->CheckPrecip No Neutralize Action: Quench on crushed ice Maintain < 5°C CheckPrecip->Neutralize Yes

Decision tree for troubleshooting solvent, temperature, and isolation issues.

Validated Experimental Protocol: Sterically-Controlled Nitration

This protocol utilizes an acetic anhydride/nitric acid solvent system to maximize the yield of the 4-nitro isomer via steric control.

Prerequisites: All glassware must be oven-dried. Conduct all steps in a heavily ventilated fume hood behind a blast shield.

  • Substrate Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an internal thermocouple, suspend 5-fluoro-2-methylbenzoic acid (10.0 g, 1.0 eq) in glacial acetic acid (40 mL).

    • Validation Check: The suspension should be uniform.

  • Solvent Modification: Add acetic anhydride (15 mL) to the flask. Cool the mixture to -5°C using an ice-salt bath.

    • Causality: Acetic anhydride acts as a water scavenger and reacts with nitric acid to form the bulky acetyl nitrate electrophile, which is critical for directing the nitro group to the 4-position.

  • Nitrating Agent Preparation: In a separate, dry addition funnel, carefully mix fuming nitric acid (1.2 eq) with glacial acetic acid (10 mL).

  • Addition: Add the nitric acid solution dropwise to the main reaction flask over 45 minutes.

    • Validation Check: The internal temperature must not exceed 5°C . If the temperature spikes, pause the addition immediately. A temperature above 5°C will compromise regioselectivity and increase the risk of thermal runaway[4].

  • Reaction: Once addition is complete, stir the mixture at 0°C for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

    • Validation Check: The reaction is complete when the starting material spot entirely disappears.

  • Quench & Isolation: Slowly pour the reaction mixture into a beaker containing 300 g of vigorously stirred crushed ice.

    • Causality: The massive dilution quenches the active electrophile, while the ice absorbs the exothermic heat of dilution, forcing the 5-fluoro-2-methyl-4-nitrobenzoic acid to precipitate as a solid rather than melting into an intractable oil[4].

  • Purification: Filter the precipitate under vacuum. Wash the filter cake with ice-cold distilled water until the filtrate is pH neutral. Recrystallize from ethanol to separate the pure 4-nitro isomer from trace 3-nitro impurities.

References

  • Google Patents (US11001552B2). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Weebly (Academic Lab Manual). Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Purity in 5-Fluoro-2-methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with purity bottlenecks in the synthesis and isolation of 5-Fluoro-2-methyl-4-nitrobenzoic acid (CAS: 1803820-00-9).

Because this compound is a critical halogenated aromatic intermediate for pharmaceutical synthesis, achieving >99% purity is paramount. Low purity is almost exclusively driven by the formation of positional isomers during electrophilic aromatic substitution, compounded by the analytical challenge of resolving these isomers during chromatographic quantification [1].

Part 1: Mechanistic Origins of Impurities

The standard synthesis of 5-Fluoro-2-methyl-4-nitrobenzoic acid involves the nitration of 5-fluoro-2-methylbenzoic acid. The regioselectivity of this reaction is governed by competing directing effects:

  • Methyl group: Ortho/para directing (activating).

  • Fluorine atom: Ortho/para directing (deactivating).

  • Carboxylic acid: Meta directing (deactivating).

While the 4-position is favored (para to the methyl group and ortho to the fluorine), the nitronium ion ( NO2+​ ) can also attack the 3-position and 6-position, generating unwanted regioisomers. Furthermore, poor thermal control can lead to over-nitration (dinitro byproducts) or oxidation of the methyl group [2].

Synthesis_Pathway SM 5-Fluoro-2-methylbenzoic acid (Starting Material) Nitration Nitration (HNO3 / H2SO4 or Oleum) Temp < 5°C SM->Nitration Target 5-Fluoro-2-methyl-4-nitrobenzoic acid (Target Product) Nitration->Target Major Pathway Imp1 3-Nitro Isomer (Regioisomer Impurity) Nitration->Imp1 Minor Imp2 6-Nitro Isomer (Regioisomer Impurity) Nitration->Imp2 Minor Imp3 Over-nitrated / Oxidized Byproducts Nitration->Imp3 Excess Heat/Acid

Reaction pathway showing target synthesis and common regioisomer impurities.

Part 2: Troubleshooting FAQs

Q1: My crude yield has a high percentage of 3-nitro and 6-nitro isomers. How do I suppress this during synthesis? Causality: Regioselectivity in electrophilic aromatic substitution is highly temperature-dependent. Exothermic runaway lowers the activation energy barrier for less favored positions, leading to a loss of selectivity. Solution: Strictly control the nitration temperature between -10°C and 5°C. Additionally, substituting standard concentrated sulfuric acid with oleum (50-70 wt % SO3​ ) in combination with fuming nitric acid has been shown to significantly increase the yield of the target 4-nitro isomer while suppressing dinitro derivatives [2].

Q2: How can I purify the 4-nitro target from the regioisomer mixture? Normal phase chromatography isn't working. Causality: Positional isomers of nitrobenzoic acids possess nearly identical molecular weights and highly similar dipole moments, making standard silica gel chromatography inefficient and unscalable. Solution: Utilize fractional crystallization via acid-base extraction. Because the isomers have slightly different pKa values and crystal lattice energies, slowly adjusting the pH of an aqueous solution with 1M NaOH converts the acidic isomers to their soluble salt forms at different rates. Subsequent controlled acidification and recrystallization from an alcohol/water mixture selectively precipitates the target compound [3].

Q3: My HPLC chromatogram shows a single broad peak instead of resolving the isomers. How do I fix this for accurate purity quantification? Causality: Nitrobenzoic acids are polar and acidic. If the mobile phase pH is near or above their pKa (typically ~2.5 - 3.0), the molecules partially ionize into anionic forms. This dual-state existence causes poor retention on a non-polar C18 stationary phase, leading to peak tailing and co-elution [4]. Solution: Suppress ionization by lowering the mobile phase pH to strictly < 3.0 using an acid modifier (e.g., acetic acid). If baseline resolution is still not achieved, introducing a macrocyclic modifier like β -cyclodextrin into the mobile phase exploits subtle steric differences between the isomers to force separation [5].

HPLC_Troubleshooting Start Issue: Broad/Co-eluting Peaks (Nitrobenzoic Acid Isomers) CheckPH Check Mobile Phase pH Start->CheckPH IsPHLow Is pH < 3.0? CheckPH->IsPHLow AdjustPH Adjust pH to 2.5-3.0 (e.g., 0.1% Acetic Acid) IsPHLow->AdjustPH No CheckModifier Check Mobile Phase Modifiers IsPHLow->CheckModifier Yes AdjustPH->CheckModifier AddModifier Add Modifier (e.g., β-cyclodextrin) CheckModifier->AddModifier Resolution still poor CheckTemp Optimize Column Temp (Increase by 5°C increments) AddModifier->CheckTemp Success Baseline Resolution Achieved CheckTemp->Success

Logical decision tree for troubleshooting co-eluting HPLC peaks of acidic isomers.

Part 3: Quantitative Data & Experimental Protocols

Comparative HPLC Conditions for Nitrobenzoic Acid Isomer Separation

To accurately quantify the purity of your 5-Fluoro-2-methyl-4-nitrobenzoic acid samples, select one of the validated HPLC methods below based on your available column chemistry [4][5].

ParameterMethod 1: Isocratic Acidic ElutionMethod 2: Cyclodextrin Modified
Stationary Phase C18 bonded silica (150 mm x 4.6 mm, 5 µm)Kromasil C18 (200 mm x 4.6 mm)
Mobile Phase 2-Propanol : Water : Acetic Acid (20:80:0.4 v/v/v)Methanol : Water : THF (55:44:1 v/v/v)
Modifier None0.02 mol/L β -cyclodextrin
Target pH 2.99Unadjusted (Neutral/Slightly acidic)
Flow Rate 1.2 mL/min2.0 mL/min (0-4 min) -> 2.6 mL/min
Detection UV at 254 nmUV at 254 nm
Primary Advantage Simple, highly reproducible, low cost.Excellent baseline resolution for tough isomers.
Self-Validating Protocol: HPLC Method for Isomer Separation & Purity Verification

Follow this methodology to execute Method 1 (Isocratic Acidic Elution). This protocol is designed as a self-validating system to ensure data integrity.

  • Step 1: Mobile Phase Preparation.

    • Mix HPLC-grade 2-Propanol, Deionized Water, and Glacial Acetic Acid in a 20:80:0.4 volumetric ratio.

    • Validation Checkpoint: Submerge a calibrated pH probe into the mixture. The pH must read 2.99 ± 0.05 . If the pH is > 3.1, add additional acetic acid dropwise until the target is reached. Degas the solution via sonication for 15 minutes.

  • Step 2: Sample Preparation.

    • Dissolve 10 mg of the crude 5-Fluoro-2-methyl-4-nitrobenzoic acid sample in 10 mL of the prepared mobile phase (1 mg/mL concentration).

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Validation Checkpoint: Inspect the vial against a light source. The solution must be completely clear. Any turbidity indicates undissolved inorganic salts from the nitration workup, which will foul the column.

  • Step 3: Chromatographic Execution.

    • Equilibrate the C18 column with the mobile phase at 1.2 mL/min until the baseline is stable (approx. 10 column volumes).

    • Set the column oven to ambient (or 25°C) and the UV detector to 254 nm. Inject 10 µL of the sample.

  • Step 4: System Suitability Analysis.

    • Inject a known standard mixture containing the 3-nitro, 4-nitro, and 6-nitro isomers.

    • Validation Checkpoint: Calculate the resolution ( Rs​ ) between the closest eluting isomer pair. The Rs​ must be ≥1.5 to guarantee accurate peak integration. If Rs​<1.5 , refer to the troubleshooting decision tree above to optimize temperature or add a modifier.

References

  • Google Patents (Lonza Ltd). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Available at:[2]

  • PubMed (NIH). Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid. Available at: [Link][5]

Sources

Validation & Comparative

Advanced Structural Elucidation Guide: Confirming 5-Fluoro-2-methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, confirming the exact regiochemistry of polysubstituted aromatic intermediates is a critical quality control checkpoint. 5-Fluoro-2-methyl-4-nitrobenzoic acid (CAS: 1803820-00-9)[1] is a highly functionalized building block with a molecular formula of C8H6FNO4 and a molecular weight of 199.14 g/mol [2]. Because multiple positional isomers can theoretically form during its synthesis, relying on basic analytical screening is insufficient.

This guide objectively compares three analytical workflows for the structural confirmation of this compound, providing causality-driven methodologies and self-validating experimental protocols to ensure absolute scientific integrity.

The Analytical Challenge: Regiochemistry in Polysubstituted Aromatics

The core challenge in characterizing 5-Fluoro-2-methyl-4-nitrobenzoic acid lies in differentiating it from its positional isomers (e.g., 3-fluoro-2-methyl-4-nitrobenzoic acid). Both isomers possess identical masses and similar functional groups. Therefore, the analytical method must probe the spatial connectivity between the carboxylic acid (-COOH), methyl (-CH3), nitro (-NO2), and fluoro (-F) substituents.

To achieve this, we evaluate three distinct analytical alternatives:

  • Workflow A: Routine Screening (1D NMR + LC-MS) – The standard benchtop approach.

  • Workflow B: Advanced Elucidation (Multi-Nuclear 1D/2D NMR + HRMS) – The recommended high-confidence solution-state approach.

  • Workflow C: Absolute Confirmation (SC-XRD) – The definitive solid-state approach.

Workflow Comparison: Performance & Alternatives

The following table summarizes the quantitative and qualitative performance metrics of the three analytical alternatives for this specific fluorinated compound.

Performance MetricWorkflow A: Routine ScreeningWorkflow B: Advanced Elucidation (Recommended)Workflow C: SC-XRD
Primary Instruments 1D ¹H/¹³C NMR, Low-Res LC-MS¹H/¹³C/¹⁹F NMR, 2D HMBC, ESI-HRMSSingle-Crystal X-Ray Diffractometer
Regiochemical Confidence Low (Ambiguous for isomers)High (Definitive connectivity) Absolute (3D spatial map)
Turnaround Time < 2 Hours4 - 6 Hours 1 - 3 Weeks (Crystal growth dependent)
Cost per Sample $
Sample Recovery High (Non-destructive NMR)High (Non-destructive NMR) Low (Crystallization loss)
Key Deliverable Nominal Mass, PurityExact Mass, Heteronuclear Coupling Atomic Coordinates, Bond Lengths

Causality & Expert Insights: The "Why" Behind the Methodology

As an application scientist, it is crucial to understand why specific techniques are chosen rather than just executing them. Workflow B is recommended because it creates a self-validating analytical system through the following mechanistic principles:

High-Resolution Mass Spectrometry (HRMS) Causality

Carboxylic acids ionize exceptionally well in negative electrospray ionization (ESI-) due to the facile loss of the acidic proton (pKa typically ~3.0–4.0 for fluorobenzoic acids)[3]. Furthermore, nitrobenzoic acids are notoriously poorly ionizable in positive ESI mode[4]. Therefore, negative mode ESI-HRMS is mandatory[5]. The instrument will detect the deprotonated molecule [M-H]⁻ at a theoretical exact mass of m/z 198.0208 , definitively proving the elemental composition.

Multi-Nuclear NMR Causality

The ¹⁹F nucleus is highly sensitive to its local electronic environment and pH[6]. In the ¹H NMR spectrum of 5-Fluoro-2-methyl-4-nitrobenzoic acid, the aromatic ring contains only two isolated protons: H3 and H6 .

  • The H6 Proton: Located ortho to the fluorine atom (C5), this proton will exhibit a strong scalar coupling (³J_HF ≈ 8–11 Hz), appearing as a distinct doublet.

  • The H3 Proton: Located meta to the fluorine atom, this proton will appear as a singlet (or a finely split doublet with a ⁴J_HF ≈ 1–2 Hz).

This ¹⁹F-¹H coupling acts as an internal control. If the compound were the 3-fluoro isomer, the splitting pattern would fundamentally change. Additionally, 2D HMBC (Heteronuclear Multiple Bond Correlation) is required to observe the long-range coupling between the C2-methyl protons and the C1-carboxylic acid carbon, locking the methyl group's position into place.

Step-by-Step Experimental Protocols (Workflow B)

The following protocol details the execution of the Advanced Elucidation Workflow.

Phase 1: NMR Sample Preparation & Acquisition
  • Solvent Selection: Weigh 5–10 mg of the synthesized 5-Fluoro-2-methyl-4-nitrobenzoic acid. Dissolve the sample in 0.6 mL of DMSO-d₆. Scientific Rationale: DMSO-d₆ is chosen over Methanol-d₄ because it prevents the rapid deuterium exchange of the carboxylic acid proton, allowing the -COOH signal to be observed[5].

  • ¹H and ¹⁹F Acquisition: Transfer the solution to a 5 mm precision NMR tube. Acquire the ¹H NMR spectrum at 400 MHz (or higher) with a spectral width of 12 ppm. Subsequently, acquire the ¹⁹F NMR spectrum. Ensure the probe is properly tuned to the ¹⁹F frequency to capture the signal, which typically resonates between -110 and -120 ppm for fluorobenzoic derivatives[6].

  • 2D HMBC Acquisition: Set up a ¹H-¹³C HMBC experiment optimized for a long-range coupling constant (J_CH) of 8 Hz. Map the correlations from the singlet methyl peak (~2.5 ppm) to the adjacent aromatic carbons.

Phase 2: HRMS Tuning & Exact Mass Confirmation
  • Sample Dilution: Prepare a 1 µg/mL dilution of the compound in LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Ionization Mode: Configure the mass spectrometer for Electrospray Ionization in Negative Mode (ESI-)[7].

  • Source Parameters: Introduce the sample via direct infusion at a flow rate of 5 µL/min. Set the capillary voltage to 2.5 kV and the desolvation temperature to 300°C.

  • Validation: Record the exact mass of the [M-H]⁻ ion. The system validates the structure if the experimental mass matches the theoretical mass (198.0208 Da) with a mass error of < 5 ppm.

Decision Matrix Visualization

The following diagram illustrates the logical decision tree for selecting the appropriate structural elucidation workflow.

G Start Synthesized Compound 5-Fluoro-2-methyl-4-nitrobenzoic acid Routine Workflow A: Routine Screening (1D 1H/13C NMR + LC-MS) Start->Routine Initial Check Advanced Workflow B: Advanced Elucidation (1D/2D NMR + 19F NMR + HRMS) Start->Advanced Regiochemical Proof XRD Workflow C: Absolute Confirmation (SC-XRD) Start->XRD 3D Solid State ResultA Inconclusive for Isomers Routine->ResultA Mass & Purity Confirmed ResultB Definitive Solution-State Structure Confirmed Advanced->ResultB Exact Mass + 19F-1H Coupling ResultC Absolute Spatial Arrangement XRD->ResultC Crystal Grown

Fig 1: Analytical decision tree for the structural elucidation of fluorinated nitrobenzoic acids.

Sources

A Comparative Guide to the Purity Assessment of 5-Fluoro-2-methyl-4-nitrobenzoic Acid: The Ascendancy of qNMR

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Synthesis

In the intricate pathway of drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 5-Fluoro-2-methyl-4-nitrobenzoic acid is a key substituted benzoic acid building block, finding potential applications in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its molecular structure, featuring a combination of fluoro, methyl, nitro, and carboxylic acid functionalities, presents a unique analytical challenge.[1] Ensuring its purity is paramount, as even minor impurities can propagate through subsequent synthetic steps, potentially leading to final products with altered pharmacological profiles or unforeseen toxicity.

This guide provides an in-depth, comparative analysis of analytical methodologies for the purity assessment of 5-Fluoro-2-methyl-4-nitrobenzoic acid, with a primary focus on the capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the fundamental principles, experimental causality, and practical workflows of qNMR, contrasting its performance with established techniques like High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust, accurate, and reliable purity determination methods.

Analyte Profile: 5-Fluoro-2-methyl-4-nitrobenzoic Acid

A thorough understanding of the analyte's properties is the first step in developing a sound analytical method.

PropertyValueSource
Molecular Formula C₈H₆FNO₄[2]
Molecular Weight 199.14 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 120 - 125 °C[1]
Solubility Soluble in organic solvents like ethanol, acetone, and DMSO.[1]

The presence of multiple functional groups and its aromatic nature make it well-suited for analysis by both NMR and UV-based chromatographic techniques.

The Primary Method: Quantitative NMR (qNMR) for Absolute Purity

While NMR is universally recognized for structural elucidation, its application as a quantitative tool (qNMR) offers a direct and primary method for purity assessment.[4][5]

The Principle of Proportionality

The core principle of qNMR is the direct proportionality between the integrated area of a signal in the NMR spectrum and the number of nuclei responsible for that signal.[6][7] This allows for the determination of the molar concentration of an analyte by comparing the integral of one of its characteristic signals to the integral of a signal from a certified internal standard (IS) of known purity and mass.[8] Unlike chromatographic methods, which rely on detector response factors that can vary significantly between different compounds, qNMR provides a universal response for a given nucleus (e.g., ¹H), making it an inherently quantitative technique without the need for analyte-specific calibration curves.[9][10]

Why qNMR is a Superior Choice for Purity Assignment

For a compound like 5-Fluoro-2-methyl-4-nitrobenzoic acid, qNMR offers distinct advantages:

  • Absolute Quantification: It provides a direct measure of molar purity, traceable to the International System of Units (SI) when a Certified Reference Material (CRM) is used as the internal standard.[11][12]

  • Structural Confirmation: The same experiment that yields a quantitative result also provides a full ¹H NMR spectrum, confirming the identity and structural integrity of the analyte.

  • No Analyte-Specific Standard Required: Purity can be determined without needing a pre-existing, 100% pure standard of 5-Fluoro-2-methyl-4-nitrobenzoic acid itself.[11]

  • High Precision: When executed correctly, qNMR methods can achieve excellent precision, with relative standard deviations typically below 1%.[8]

Causality-Driven Experimental Design

An accurate qNMR experiment is not a matter of chance; it is the result of deliberate choices in experimental parameters, each with a specific purpose.

This is the most critical decision in designing a qNMR experiment. The IS must be a stable, non-volatile, and highly pure compound that does not react with the analyte.[13] Its signals in the NMR spectrum must be well-resolved from any analyte or impurity signals.[14] For 5-Fluoro-2-methyl-4-nitrobenzoic acid, which has signals in the aromatic and methyl regions, Maleic Acid is an excellent choice.

  • Justification: Maleic acid provides a sharp singlet for its two olefinic protons around 6.3 ppm (in DMSO-d₆), an area of the spectrum typically free of signals from the analyte. It is readily available as a high-purity certified reference material.[15]

Complete and congruent dissolution of both the analyte and the internal standard is non-negotiable.[16] Incomplete dissolution leads to signal broadening and inaccurate integration.[14]

  • Justification: Given the analyte's carboxylic acid group and aromatic nature, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable solvent. It has a strong solubilizing power for a wide range of organic compounds and its residual proton signal does not interfere with the regions of interest.

To ensure the signal integrals are truly proportional to the number of nuclei, the NMR experiment must be set up to allow for complete magnetization recovery between scans.

  • Relaxation Delay (d1): This is the time delay between successive pulses. It must be set to at least 5 times (and ideally 7 times) the longest longitudinal relaxation time (T₁) of all signals being integrated (both analyte and IS). This ensures that all protons have fully returned to their equilibrium state before the next pulse, preventing signal saturation and ensuring accurate integration. For small molecules, a delay of 15-30 seconds is often sufficient.

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal obtained in a single scan.

  • Number of Scans: This is a trade-off between achieving a high signal-to-noise (S/N) ratio and the total experiment time. An S/N of at least 250:1 is recommended for integration errors of less than 1%.[17]

  • Receiver Gain: The receiver gain must be set automatically or manually to ensure the most intense signals in the spectrum do not overload the detector, which would "clip" the Free Induction Decay (FID) and make quantification impossible.

Experimental Workflow for qNMR Purity Assessment

The workflow for a qNMR experiment is systematic and designed to minimize errors at each stage.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately weigh Analyte (m_a) dissolve Dissolve both in DMSO-d6 in a vial weigh_analyte->dissolve weigh_is Accurately weigh IS (m_std) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set optimized parameters (d1, scans, etc.) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Analyte (I_a) & IS (I_std) signals baseline->integrate formula Apply Purity Formula integrate->formula result Report Purity (%) formula->result

Caption: Workflow for qNMR purity determination.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Using a calibrated 5-figure analytical balance, accurately weigh approximately 15-20 mg of 5-Fluoro-2-methyl-4-nitrobenzoic acid (ma) into a clean glass vial.[18]

    • To the same vial, add an accurately weighed amount of the internal standard (e.g., Maleic Acid, mstd), aiming for a molar ratio between analyte and standard that is close to 1:1.[18]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing. Visually inspect for any undissolved particulates.[16]

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the sample to achieve good magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using quantitative parameters (e.g., 90° pulse, relaxation delay d1 = 30 s, sufficient number of scans for S/N > 250:1).

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.[9]

    • Integrate a well-resolved, non-overlapping signal for the analyte (Ia) and the signal for the internal standard (Istd). Record the integration values.

  • Calculation of Purity:

    • The purity of the analyte (Pa) is calculated using the following equation[9][19]:

      Pa (%) = ( Ia / Istd ) * ( Nstd / Na ) * ( Ma / Mstd ) * ( mstd / ma ) * Pstd

    • Where:

      • Ia, Istd = Integrals of the analyte and standard signals.

      • Na, Nstd = Number of protons giving rise to the integrated signal of the analyte and standard.

      • Ma, Mstd = Molar masses of the analyte and standard.

      • ma, mstd = Masses of the analyte and standard.

      • Pstd = Purity of the internal standard (from its certificate).

Alternative Purity Assessment Methods

While qNMR provides an absolute purity value, other techniques are commonly used, each with its own principles and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. A UV detector measures the absorbance of each component as it elutes from the column. Purity is often reported using the "area percent" method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[20]

  • Causality and Limitations: The fundamental assumption of the area percent method is that all compounds (analyte and impurities) have an identical UV response factor at the chosen wavelength. This is rarely true. An impurity with a strong chromophore could appear as a large peak even at a low concentration, while an impurity with a weak or no chromophore might be underestimated or missed entirely. Therefore, HPLC area percent provides a measure of chromatographic purity, not necessarily absolute purity. Accurate quantification of impurities requires their individual reference standards to determine relative response factors.

Titrimetry
  • Principle: As a carboxylic acid, the analyte can be titrated with a standardized solution of a strong base (e.g., NaOH). The endpoint, determined by a colorimetric indicator or a pH meter, is used to calculate the amount of acidic substance present.

  • Causality and Limitations: Titrimetry is a method of assay, not purity. It lacks specificity. Any acidic impurity present in the sample will also be titrated, leading to a result that is higher than the true purity of the target compound.

Head-to-Head Comparison: qNMR vs. HPLC-UV

The choice of analytical technique depends on the specific question being asked. This table objectively compares the performance of qNMR and HPLC-UV for the purity assessment of 5-Fluoro-2-methyl-4-nitrobenzoic acid.

FeatureQuantitative NMR (qNMR) HPLC-UV (Area Percent)
Principle Absolute, primary ratio method.[21]Comparative, relative method.[20]
Accuracy High; provides a direct measure of molar purity.[20]Variable; dependent on the response factors of impurities. Can be inaccurate if impurities have different chromophores.
Precision Excellent; typically low RSD (<1%).[20]Very good; typically low RSD.
Selectivity High; based on unique chemical shifts of protons in the molecule.High; based on chromatographic separation.
Reference Standard Requires a certified internal standard of a different, stable compound.[11]Area percent method requires no standard, but accurate impurity quantification requires a standard for each impurity.[10]
Information Provided Absolute purity, structural confirmation, and identity in a single experiment.Chromatographic purity, retention times, and detection of UV-active impurities.
Sample Throughput Lower; longer experiment times due to relaxation delays.Higher; faster analysis times per sample.
Method Development Relatively straightforward; universal principles apply.Can be complex; requires optimization of column, mobile phase, gradient, etc.
Destructive? No, the sample can be fully recovered.Yes, the sample is consumed.
Decision Logic: Choosing the Right Tool

Decision_Tree start What is the analytical goal? q1 Need absolute purity value of the main component? start->q1 q2 Need to detect and profile trace unknown impurities? q1->q2 No use_qnmr Use qNMR q1->use_qnmr Yes use_hplc Use HPLC q2->use_hplc Yes use_both Use both (Orthogonal Approach) q2->use_both Both are needed

Caption: Decision tree for selecting an analytical method.

Trustworthiness and Validation

Any analytical method used in a regulated environment must be validated to demonstrate it is fit for its intended purpose, as outlined in guidelines such as ICH Q2(R2).[22][23] A qNMR procedure, when properly developed, is a self-validating system. Its accuracy is directly linked to the certified purity of the internal standard and the precision of the weighings, establishing a clear metrological traceability.[21]

Conclusion: An Orthogonal Approach for Comprehensive Quality

For the definitive purity assessment of 5-Fluoro-2-methyl-4-nitrobenzoic acid, quantitative NMR (qNMR) stands out as the superior technique for assigning an accurate, absolute purity value. Its foundation as a primary ratio method, independent of analyte-specific reference standards, provides a level of confidence that relative chromatographic methods cannot match.

However, the most robust quality control strategy often employs an orthogonal approach. HPLC-UV excels at separating and detecting trace impurities, providing a detailed impurity profile. The ideal workflow involves using HPLC to identify and profile impurities, while using qNMR to assign a definitive, traceable purity value to the bulk material. By leveraging the strengths of each technique, scientists can build a comprehensive and unimpeachable understanding of their material's quality, ensuring a solid foundation for the subsequent stages of pharmaceutical development.

References

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment . Journal of Chemical Education. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy . PubMed. [Link]

  • Quantitative NMR (qNMR) . University of Illinois Chicago. [Link]

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • Stimuli Article (qNMR) . US Pharmacopeia (USP). [Link]

  • qNMR - Quantitative Analysis by NMR . AWS. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results . ResolveMass Laboratories. [Link]

  • Purity by Absolute qNMR Instructions . University of Illinois Chicago. [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS . CordenPharma. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability . JEOL. [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice . AZoM. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis . MDPI. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification . PMC. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance . Patsnap. [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol . PMC. [Link]

  • What is qNMR and why is it important? . Mestrelab Resources. [Link]

  • Quantitative NMR Spectroscopy . University of Cambridge. [Link]

  • qNMR Internal Standard Reference Data (ISRD) . BIPM. [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples . PMC. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR . American Pharmaceutical Review. [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06] . BIPM. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation) . Mestrelab Research. [Link]

  • Let's try doing quantitative NMR . JEOL Ltd. [Link]

  • QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy? . ResearchGate. [Link]

  • Purity comparison by NMR and HPLC . ResearchGate. [Link]

  • The Benefits of qNMR in Pharmaceutical Development . Almac Group. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules . ACG Publications. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection . PubMed. [Link]

  • 5-Fluoro-2-nitrobenzoic acid — Chemical Substance Information . NextSDS. [Link]

  • Validation of Analytical Procedures Q2(R2) . ICH. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) . ICH. [Link]

  • 5-Fluoro-2-Methylbenzoic Acid . Sinochem Nanjing Corporation. [Link]

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A Comparative Guide to Purity Analysis: HPLC and qNMR for 5-Fluoro-2-methyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For active pharmaceutical ingredients (APIs) and their critical intermediates, such as 5-Fluoro-2-methyl-4-nitrobenzoic acid, a rigorous and multi-faceted analytical approach is imperative. This guide provides an in-depth, objective comparison of two paramount analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond a simple listing of methods. It delves into the causality behind experimental choices, provides detailed, field-tested protocols, and synthesizes the data to offer a clear perspective on how these orthogonal techniques can be leveraged for a comprehensive and trustworthy purity profile. The concept of "orthogonality" is central to modern analytical chemistry, advocating for the use of independent methods to measure the same property, thereby significantly enhancing the reliability of the results.[1] By combining the separative power of HPLC with the absolute quantitative nature of qNMR, we achieve a level of analytical certainty that is greater than the sum of its parts.[1]

The Analytical Subject: 5-Fluoro-2-methyl-4-nitrobenzoic acid

The subject of our analysis, 5-Fluoro-2-methyl-4-nitrobenzoic acid, is a substituted aromatic compound featuring several functional groups that influence its chemical properties and potential impurity profile. Understanding its structure is key to designing robust analytical methods.

  • Structure: A benzene ring substituted with a carboxylic acid, a methyl group, a nitro group, and a fluorine atom.

  • Potential Impurities: Based on common synthetic routes for nitroaromatic compounds, potential impurities could include:

    • Isomeric Impurities: Positional isomers formed during nitration (e.g., 3-Fluoro-2-methyl-4-nitrobenzoic acid).

    • Unreacted Starting Materials: Residual precursors from the synthesis.

    • Process-Related Impurities: By-products from side reactions.

    • Degradation Products: Compounds formed during storage or processing.

The presence of these structurally similar compounds necessitates analytical techniques with high resolving power and specificity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling

HPLC is a cornerstone technique in pharmaceutical analysis, prized for its ability to separate, identify, and quantify components within a mixture.[1] It is particularly adept at detecting and quantifying trace-level impurities, making it an indispensable tool for quality control.[1][2]

Principle of HPLC Analysis

HPLC separates compounds by passing a pressurized liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase).[3] Each component interacts with the stationary phase differently, causing them to elute from the column at different times (retention times). For purity analysis, a detector measures the response of each eluting component, and purity is often calculated using an area percent method, where the main peak's area is expressed as a percentage of the total area of all detected peaks.[3][4]

Causality in HPLC Method Design

For a compound like 5-Fluoro-2-methyl-4-nitrobenzoic acid, a reversed-phase HPLC (RP-HPLC) method is the logical choice. This is because it is a non-volatile and relatively polar aromatic compound, making it ideally suited for this technique.[2][5]

  • Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its nonpolar nature provides excellent retention and separation for a wide range of organic molecules, including aromatic acids.[4][6]

  • Mobile Phase Selection: A gradient mixture of an organic solvent (e.g., acetonitrile) and acidified water is optimal. The critical choice here is the acidification (e.g., with phosphoric or formic acid). The carboxylic acid group on the analyte is acidic. Without suppressing its ionization by lowering the mobile phase pH, poor peak shape (tailing) and inconsistent retention times would occur. Maintaining the analyte in its neutral, protonated form ensures sharp, symmetrical peaks, which are essential for accurate integration and quantification.[4]

  • Detector Selection: The nitroaromatic structure of the analyte contains a strong chromophore, making it readily detectable by a UV-Vis detector.[7] Wavelengths such as 254 nm are commonly used for detecting aromatic compounds.[6][8]

Experimental Protocol: HPLC Purity of 5-Fluoro-2-methyl-4-nitrobenzoic acid

This protocol outlines a validated starting point for analysis.

  • Apparatus and Materials

    • HPLC system with a UV detector and gradient capability.

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance, volumetric flasks, pipettes, and HPLC vials.

    • Syringe filters (0.45 µm).[4]

  • Reagents and Solvents

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid (ACS grade).[4]

  • Solutions Preparation

    • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Sample Solution: Accurately weigh ~10 mg of 5-Fluoro-2-methyl-4-nitrobenzoic acid and dissolve it in 10 mL of acetonitrile. Further dilute as needed to be within the linear range of the detector. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions

    Parameter Condition
    Column C18, 150 mm x 4.6 mm, 5 µm
    Mobile Phase A: Water with 0.1% H₃PO₄B: Acetonitrile
    Gradient 0-15 min, 30-70% B; 15-20 min, 70% B
    Flow Rate 1.0 mL/min[9]
    Column Temp. 30 °C
    Detection UV at 254 nm[8]

    | Injection Vol. | 10 µL |

Data Presentation and Visualization (HPLC)

The purity is calculated using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[4]

Table 1: Illustrative HPLC Purity Data

Peak No. Retention Time (min) Peak Area Area % Identity
1 4.5 15,600 0.08 Unknown Impurity
2 8.2 19,450,000 99.85 5-Fluoro-2-methyl-4-nitrobenzoic acid
3 9.1 23,400 0.07 Isomeric Impurity

| Total | | 19,489,000 | 100.00 | |

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Filter Sample B->C E Inject Sample into HPLC C->E D Prepare Mobile Phases (A & B) D->E F Separation on C18 Column G UV Detection (254 nm) H Generate Chromatogram G->H I Integrate Peaks H->I J Calculate % Area Purity I->J

Caption: General workflow for HPLC purity analysis.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative NMR has emerged as a powerful primary analytical method for purity assessment.[1][10] Its fundamental advantage is the direct proportionality between an NMR signal's integrated area and the number of atomic nuclei responsible for that signal.[11][12] This allows for a direct, absolute quantification of a substance against a certified internal standard of a different compound, eliminating the need for an identical, highly characterized reference standard of the analyte itself.[10][13][14]

Principle of qNMR Analysis

In a ¹H qNMR experiment, a known mass of the analyte and a known mass of a certified internal standard (IS) are dissolved together. By comparing the integral of a specific, well-resolved proton signal from the analyte to a signal from the IS, one can calculate the molar ratio and, subsequently, the absolute mass purity of the analyte.[15] This technique is recognized by major pharmacopoeias for its accuracy and reliability.[14]

Causality in qNMR Method Design

The success of a qNMR experiment hinges on meticulous planning and execution.

  • Choice of Internal Standard (IS): This is the most critical decision. The IS must:

    • Be of high, certified purity (traceable to SI units).[16]

    • Be stable and non-reactive with the analyte or solvent.

    • Be soluble in the same deuterated solvent as the analyte.

    • Possess simple, sharp proton signals that are well-resolved and do not overlap with any analyte or impurity signals. For this analysis, a certified reference material (CRM) like Maleic Acid is an excellent choice. It is highly pure, non-volatile, and its two olefinic protons give a sharp singlet in a region of the ¹H spectrum (~6.3 ppm in DMSO-d6) that is typically free of signals from aromatic compounds like our analyte.[9]

  • Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the IS is essential. Dimethyl sulfoxide-d6 (DMSO-d6) is a good candidate due to its excellent solvating power for polar organic molecules like carboxylic acids.[9][11]

  • Acquisition Parameters: To ensure quantitativity, the experiment must be set up to allow for complete relaxation of all relevant protons between scans. This is achieved by setting a long relaxation delay (d1) , typically 5 to 7 times the longest T1 relaxation time of the protons being integrated. A value of 30-60 seconds is often used to be conservative and ensure accuracy.[9]

Experimental Protocol: qNMR Purity of 5-Fluoro-2-methyl-4-nitrobenzoic acid
  • Apparatus and Materials

    • High-field NMR spectrometer (e.g., 400 MHz or higher).

    • High-precision analytical balance (readable to 0.01 mg).

    • 5 mm NMR tubes, vials, and precision pipettes.

  • Reagents and Solvents

    • Certified Internal Standard (CRM): Maleic Acid (purity > 99.5%).

    • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation

    • Accurately weigh approximately 10-15 mg of 5-Fluoro-2-methyl-4-nitrobenzoic acid (m_analyte) into a clean vial.

    • To the same vial, accurately weigh approximately 5-8 mg of the Maleic Acid internal standard (m_IS).

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Transfer the homogeneous solution to a 5 mm NMR tube.

  • NMR Spectrometer Parameters

    Parameter Condition Rationale
    Pulse Program Standard 90° single pulse Simple, robust for quantification
    Relaxation Delay (d1) ≥ 30 seconds Ensures full spin relaxation for accurate integration[9]
    Acquisition Time ≥ 3 seconds Provides good digital resolution
    Number of Scans 16-64 Sufficient signal-to-noise for accurate integration

    | Temperature | 298 K (regulated) | Ensures stable, reproducible conditions |

Data Presentation and Visualization (qNMR)

The purity is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I: Integral value of the selected signal

  • N: Number of protons for the integrated signal

  • MW: Molecular Weight

  • m: Mass

  • P: Purity of the internal standard

Table 2: Illustrative qNMR Purity Data

Parameter Analyte Internal Standard (Maleic Acid)
Mass (m) 12.55 mg 6.82 mg
Molecular Weight (MW) 201.14 g/mol 116.07 g/mol
Selected Signal (Integral, I) 1.00 (aromatic CH) 2.15 (olefinic CH)
Number of Protons (N) 1 2
Purity of IS (P_IS) - 99.8%

| Calculated Purity | 98.5% | |

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Analyte (m_analyte) C Co-dissolve in DMSO-d6 A->C B Accurately Weigh Internal Standard (m_IS) B->C D Transfer to NMR Tube C->D E Acquire Spectrum (Long Relaxation Delay) D->E F Phase & Baseline Correct Spectrum E->F G Integrate Analyte & IS Signals F->G H Calculate Absolute Purity (% w/w) G->H

Caption: General workflow for absolute qNMR purity analysis.

Head-to-Head Comparison and Synergistic Value

Neither technique is universally superior; they are powerful orthogonal tools that provide different, complementary pieces of the purity puzzle.

Table 3: Comparative Analysis of HPLC and qNMR

Feature HPLC (with UV Detection) qNMR (¹H)
Principle Chromatographic separation based on polarity.[2] Signal intensity directly proportional to the number of nuclei (molar concentration).[10][12]
Quantification Relative (% Area). Assumes similar detector response for all components.[3] Absolute (% w/w). A direct, primary measurement of molar ratio.[9][14]
Reference Standard Requires a reference standard of the analyte for accurate quantification of impurities. Does not require an analyte-specific standard; uses a certified universal internal standard.[3][13]
Sensitivity Very high. Excellent for detecting and quantifying trace impurities (e.g., <0.1%).[9][13] Lower than HPLC. Generally suitable for impurities at levels >0.1%.[13]
Structural Info None. Retention time provides identity relative to a standard. Yes. The entire spectrum provides structural confirmation of the main component and visible impurities.
Selectivity High resolving power for separating structurally similar isomers. Dependent on spectral resolution; signal overlap can be a challenge.
Throughput Lower, due to longer run times and potential column equilibration. Higher, once the method is established.[17]

| Robustness | Method performance can be affected by column aging, mobile phase variability. | Highly robust and transferable once acquisition parameters are fixed. |

Interpreting Discrepancies

It is not uncommon to find a discrepancy between the purity values obtained from HPLC (% area) and qNMR (% w/w), as seen in our illustrative data (99.85% vs. 98.5%). This difference is often not an error, but rather a reflection of the fundamental difference in the methods. The HPLC area percent method relies on the assumption that all impurities have the same UV absorptivity at the detection wavelength as the main compound. If an impurity has a much lower UV response, its concentration will be underestimated, leading to an artificially high purity value.[3] qNMR, being a universal molar detector for protons, provides a more accurate measure of the true mass purity, irrespective of the impurities' structures.

Conclusion: An Integrated Strategy for Unimpeachable Purity Assessment

For the comprehensive purity analysis of 5-Fluoro-2-methyl-4-nitrobenzoic acid, a dual-pronged approach utilizing both HPLC and qNMR is the most scientifically sound strategy.

  • HPLC should be employed as the primary tool for impurity profiling. Its high sensitivity and separative power are unmatched for detecting, identifying (when coupled with MS or using standards), and quantifying trace-level process impurities and degradation products, which is a critical requirement under ICH guidelines.[18][19][20]

  • qNMR should be used as the primary method for determining the absolute purity (assay value) of the bulk material. It provides a direct, highly accurate, and trustworthy value that is not susceptible to the response factor variations inherent in chromatography.[10]

By cross-referencing these two orthogonal methods, researchers and drug development professionals can build a complete, self-validating purity profile.[1] This integrated strategy ensures the highest level of confidence in the quality of the material, satisfying both scientific rigor and the stringent demands of regulatory bodies.

References

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
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  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
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  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
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  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde.
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  • General. (2024, May 12). Equivalency between Mass Balance and qNMR methodologies.
  • INIS-IAEA. (2012, November 15). Validation of an HPLC method for determination of chemical purity of [18f]fluoromisonidazole.
  • ResearchGate. (n.d.). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF.
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  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide).
  • PubMed. (2007, February 19). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
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  • (n.d.). Purity by Absolute qNMR Instructions.
  • Springer. (2013, January 18). Using high-performance quantitative NMR (HP-qNMR )
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • IntechOpen. (2023, November 26). Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 5-Methyl-2-nitrobenzoic acid.
  • Carl ROTH. (n.d.).

Sources

reactivity of 5-Fluoro-2-methyl-4-nitrobenzoic acid versus other nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: April 2026

Title: A Senior Application Scientist's Guide to Nitrobenzoic Acid Reactivity: 5-Fluoro-2-methyl-4-nitrobenzoic Acid vs. Structural Analogs

Introduction In the landscape of modern drug discovery, highly substituted fluoronitrobenzoic acids are indispensable building blocks. They serve as primary precursors for the synthesis of complex heterocycles, including benzimidazoles, benzoselenazoles, and benzodiazepines[1]. As an application scientist, I frequently evaluate these scaffolds to optimize library synthesis. The strategic placement of fluorine, nitro, and auxiliary groups (like methyl or carboxylic acid) on the aromatic ring fundamentally dictates the kinetic feasibility of Nucleophilic Aromatic Substitution (SNAr)[2].

This guide provides an objective, data-driven comparison of 5-Fluoro-2-methyl-4-nitrobenzoic acid against its structural analogs, 4-Fluoro-3-nitrobenzoic acid and 2-Fluoro-4-nitrobenzoic acid , detailing the mechanistic causality behind their reactivity profiles and offering field-proven, self-validating experimental protocols.

Mechanistic Reactivity Profiling: The Causality of SNAr

The success of an SNAr reaction hinges on the stabilization of the anionic Meisenheimer complex intermediate. The leaving group (fluoride) must be activated by strongly electron-withdrawing groups (EWGs) positioned ortho or para to it.

  • 5-Fluoro-2-methyl-4-nitrobenzoic acid:

    • Activation: The C5-fluorine is positioned ortho to the powerful C4-nitro group. This allows for direct resonance stabilization of the negative charge during nucleophilic attack.

    • Modulating Effects: The C2-methyl group is para to the fluorine. As an electron-donating group (EDG), it slightly destabilizes the intermediate. The C1-carboxylic acid is meta to the fluorine, offering only mild inductive withdrawal.

    • Net Result: High reactivity, driven predominantly by the ortho-nitro group, making it an excellent candidate for primary amine displacement[3].

  • 4-Fluoro-3-nitrobenzoic acid (The Benchmark):

    • Activation: The C4-fluorine is ortho to the C3-nitro group AND para to the C1-carboxylic acid.

    • Net Result: Extremely high reactivity. Both EWGs participate in resonance stabilization, making this the most kinetically favored scaffold for SNAr[1].

  • 2-Fluoro-4-nitrobenzoic acid:

    • Activation: The C2-fluorine is meta to the C4-nitro group. Consequently, the nitro group cannot stabilize the Meisenheimer complex via resonance, only via weaker inductive effects. The C1-carboxylic acid is ortho, but it is a much weaker EWG than a nitro group.

    • Net Result: Moderate to low reactivity. SNAr on this scaffold requires significantly harsher conditions (higher temperatures, stronger nucleophiles)[4].

Visualizing Substituent Directing Effects

SNAr_Logic cluster_0 Electronic Directing Effects on C5-Fluorine NO2 4-Nitro Group (Ortho) Strong EWG F_Activation C5-Fluorine SNAr Susceptibility NO2->F_Activation Primary Driver (Resonance +) CH3 2-Methyl Group (Para) Mild EDG CH3->F_Activation Slight Deactivation (Donation -) COOH 1-Carboxylic Acid (Meta) Weak Inductive EWG COOH->F_Activation Minor Activation (Induction +)

Figure 1: Electronic directing effects on SNAr activation in 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Quantitative Data Presentation

The following table summarizes the comparative reactivity profiles based on structural electronics and empirical reaction kinetics with primary amines (e.g., benzylamine) at 95 °C in DMF.

CompoundF-PositionNO₂-PositionF to NO₂ RelationshipRelative SNAr RateMeisenheimer Complex StabilizationOptimal Nucleophiles
4-Fluoro-3-nitrobenzoic acid C4C3OrthoVery Fast (t½ < 2h)Strong (Resonance from ortho-NO₂ & para-COOH)Amines, Alkoxides, Thiols
5-Fluoro-2-methyl-4-nitrobenzoic acid C5C4OrthoFast (t½ ~ 4-6h)Strong (Resonance from ortho-NO₂, slight EDG penalty from CH₃)Amines, Alkoxides
2-Fluoro-4-nitrobenzoic acid C2C4MetaSlow (t½ > 18h)Weak (Inductive only from meta-NO₂, Resonance from ortho-COOH)Strong Alkoxides, Heat

Experimental Protocol: Self-Validating Benzimidazole Synthesis

To demonstrate the utility of 5-Fluoro-2-methyl-4-nitrobenzoic acid , I have outlined a robust, three-step workflow to generate a functionalized benzimidazole scaffold. This protocol is designed with built-in self-validation checkpoints to ensure scientific integrity.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Objective: Displace the C5-fluorine with a primary amine (e.g., o-toluidine)[3].

  • Causality: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HF byproduct, driving the equilibrium forward without competing for the electrophilic carbon[2]. DMF provides a polar aprotic environment, maximizing the nucleophilicity of the amine.

  • Procedure:

    • Dissolve 1.0 eq of 5-Fluoro-2-methyl-4-nitrobenzoic acid in anhydrous DMF (0.5 M).

    • Add 1.2 eq of o-toluidine and 2.5 eq of DIPEA.

    • Stir at 95 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. The successful displacement of fluorine (-19 Da) by the amine (+NH-R) yields a distinct mass shift. The product will also elute later on reverse-phase HPLC due to increased lipophilicity.

Step 2: Chemoselective Nitro Reduction

  • Objective: Reduce the C4-nitro group to an aniline to prepare for cyclization.

  • Causality: Tin(II) chloride dihydrate (SnCl₂·H₂O) is selected over catalytic hydrogenation (Pd/C) to prevent any potential over-reduction or side reactions with the carboxylic acid moiety, ensuring strict chemoselectivity[2].

  • Procedure:

    • Dissolve the crude SNAr product in EtOH/EtOAc (1:1).

    • Add 5.0 eq of SnCl₂·H₂O.

    • Reflux at 80 °C for 4 hours. Quench with saturated aqueous NaHCO₃ to precipitate tin salts.

  • Self-Validation Checkpoint: TLC analysis (DCM:MeOH 9:1). The starting nitro compound is typically yellow and UV-active. The reduced diamine product will be highly polar, showing a lower Rf value, and will stain intensely purple with ninhydrin.

Step 3: Benzimidazole Cyclization

  • Objective: Condense the resulting ortho-diamine to form the benzimidazole core.

  • Causality: Trimethyl orthoformate acts as both the electrophilic carbon source and dehydrating agent. Catalytic TFA accelerates the imine formation and subsequent cyclization[3].

  • Procedure:

    • Dissolve the diamine intermediate in trimethyl orthoformate (0.2 M).

    • Add 0.1 eq of Trifluoroacetic acid (TFA).

    • Stir at room temperature for 6 hours, then concentrate in vacuo.

  • Self-Validation Checkpoint: ¹H NMR (DMSO-d₆). The disappearance of the two distinct primary/secondary amine signals and the emergence of a sharp, highly deshielded singlet (~8.2 ppm) corresponding to the benzimidazole C2-proton confirms successful cyclization.

Visualizing the Experimental Workflow

Workflow SM 5-Fluoro-2-methyl- 4-nitrobenzoic acid SNAr Step 1: SNAr (Amine, DIPEA, DMF, 95°C) SM->SNAr Intermediate N-Substituted Nitroanthranilic Acid SNAr->Intermediate LC-MS Validation Reduction Step 2: Nitro Reduction (SnCl2·H2O, EtOH, 80°C) Intermediate->Reduction Diamine Ortho-Diamine Intermediate Reduction->Diamine Ninhydrin Stain Cyclization Step 3: Cyclization (CH(OMe)3, TFA, RT) Diamine->Cyclization Product Functionalized Benzimidazole Scaffold Cyclization->Product 1H NMR (C2-H peak)

Figure 2: Self-validating workflow from 5-Fluoro-2-methyl-4-nitrobenzoic acid to benzimidazole.

Conclusion

While 4-Fluoro-3-nitrobenzoic acid remains the kinetic gold standard for SNAr due to dual resonance stabilization, 5-Fluoro-2-methyl-4-nitrobenzoic acid offers a highly reactive and sterically distinct alternative. Its ortho-nitro group provides sufficient Meisenheimer complex stabilization to facilitate efficient amine displacement, making it a superior choice over meta-nitro analogs like 2-Fluoro-4-nitrobenzoic acid for the rapid generation of diverse heterocyclic libraries.

References

  • [4] Benchchem Technical Support Team. "2-Fluoro-4-nitrobenzoic acid | 403-24-7". Benchchem. 4

  • [1] Ossila Materials. "4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4". Ossila.1

  • [2] Holland, R. J., et al. "Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones". ACS Publications. 2

  • [3] Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for RSC Chemical Biology". RSC Chemical Biology. 3

Sources

Scaffold Evaluation Guide: Biological Activity of 5-Fluoro-2-methyl-4-nitrobenzoic Acid Derivatives vs. Alternative Halogenated Benzoates

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In hit-to-lead optimization, the selection of the correct aromatic building block dictates the metabolic stability, binding affinity, and synthetic tractability of the final drug candidate. 5-Fluoro-2-methyl-4-nitrobenzoic acid (CAS 1803820-00-9) has emerged as a highly privileged scaffold in modern medicinal chemistry. While the compound itself acts as an intermediate, its derivatives—primarily synthesized by reducing the 4-nitro group to a 4-amino nucleophile—exhibit potent biological activity across multiple therapeutic areas, including oncology and virology[1].

This guide objectively compares the biological performance of derivatives synthesized from the 5-Fluoro-2-methyl-4-nitrobenzoic acid scaffold against non-fluorinated and unsubstituted alternatives, providing actionable protocols for drug development professionals.

Structural Rationale & SAR Mapping

The superiority of the 5-Fluoro-2-methyl-4-nitrobenzoic acid scaffold lies in the synergistic effects of its three substituents. Direct nitration of 5-fluoro-2-methylbenzoic acid often yields an intractable mixture of regioisomers[1]. By utilizing the pre-synthesized 4-nitro building block, researchers guarantee regiochemical purity while leveraging the following pharmacophoric advantages:

  • 5-Fluoro Substitution: Increases lipophilicity, blocks metabolic oxidation at the meta-position, and enables highly specific halogen bonding with target protein backbones (e.g., Gly151 in PHGDH)[2].

  • 2-Methyl Steric Shield: Forces the adjacent carboxylate (or resulting amide) out of the aromatic plane. This pre-organizes the molecule into a conformation ideal for deep-pocket binding[2].

  • 4-Nitro Synthetic Handle: Acts as a masked amine. It can be cleanly reduced to an aniline derivative, providing a versatile nucleophilic handle for coupling into benzamides or isoquinolinones[1].

SAR Core 5-Fluoro-2-methyl-4-nitrobenzoic acid F_group 5-Fluoro (Halogen Bonding & Lipophilicity) Core->F_group Me_group 2-Methyl (Steric Shielding & Conformation) Core->Me_group NO2_group 4-Nitro (Masked Amine for Derivatization) Core->NO2_group

Logical structure-activity relationship (SAR) mapping of the 5-Fluoro-2-methyl-4-nitrobenzoic acid scaffold.

Comparative Biological Performance

Derivatives of this scaffold have been rigorously validated against several high-value biological targets. The table below compares the quantitative performance of 5-Fluoro-2-methyl-4-amino derivatives against alternative scaffolds lacking specific functional groups.

Table 1: Comparative Binding Affinity and Biological Activity
Scaffold Starting MaterialDerivative ClassPrimary TargetIC50 / AffinityAdvantage over Alternative
5-Fluoro-2-methyl-4-nitrobenzoic acid 4-Amino-benzamidesPHGDH (Breast Cancer)~1.5 - 15 mM ( Kd​ )F-atom forms specific halogen bonds with Gly151; Methyl group fills hydrophobic pocket[2].
2-Methyl-4-nitrobenzoic acid (Non-fluorinated)4-Amino-benzamidesPHGDH (Breast Cancer)>50 mM ( Kd​ )Lacks halogen bonding capability, resulting in a >3-fold loss in binding affinity[2].
5-Fluoro-2-methyl-4-nitrobenzoic acid 3-ArylisoquinolinonesMicrotubules0.5 - 2.0 µMMeta-fluoro substitution dramatically enhances antiproliferative activity vs normal cells[3].
4-Nitrobenzoic acid (Unsubstituted)3-ArylisoquinolinonesMicrotubules>10 µMPoor lipophilicity and rapid clearance; lacks steric bulk for the colchicine binding site[3].
5-Fluoro-2-methyl-4-nitrobenzoic acid Benzamide InhibitorsHIV-1 IntegraseLow µMSuperior catalytic domain binding compared to salicylate derivatives[4].

Mechanism of Action in Oncology

One of the most promising applications of this scaffold is in the development of Phosphoglycerate Dehydrogenase (PHGDH) inhibitors. PHGDH is frequently amplified in ER-negative basal breast cancers, diverting glycolytic flux into serine synthesis to generate tumor biomass[2].

Derivatives containing the 5-fluoro-2-methylphenyl moiety act as competitive inhibitors. Crystallographic data reveals that the fluorine atom binds deeply within the adenine binding pocket, forming a critical halogen bond that non-fluorinated analogs cannot achieve ()[2].

Mechanism cluster_0 Cancer Cell Metabolism Metab1 Glycolysis (3-Phosphoglycerate) Enzyme PHGDH Enzyme Metab1->Enzyme Metab2 Serine Synthesis (Tumor Biomass) Enzyme->Metab2 Drug 5-F-2-M-4-Amino Derivative (Halogen Bond to Gly151) Drug->Enzyme Competitive Inhibition

Mechanism of PHGDH inhibition by fluorinated benzoic acid derivatives in tumor metabolism.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the synthesis and biological validation of derivatives from the 5-Fluoro-2-methyl-4-nitrobenzoic acid scaffold. Each protocol is designed as a self-validating system with built-in quality control checkpoints.

SynthesisWorkflow Step1 5-F-2-M-4-NBA (CAS 1803820-00-9) Step2 Pd/C Reduction (-NO2 to -NH2) Step1->Step2 Step3 4-Amino Intermediate (Nucleophile) Step2->Step3 Step4 HATU Coupling (Amidation) Step3->Step4 Step5 Active Derivative (Hit Compound) Step4->Step5

Workflow for synthesizing biologically active derivatives from 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Protocol A: Regioselective Reduction of the 4-Nitro Group

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over tin(II) chloride reduction. This choice prevents heavy metal contamination, which can cause false positives in downstream biochemical assays ()[1].

  • Dissolve 5-Fluoro-2-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol.

  • Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N 2​ gas, followed by H 2​ gas.

  • Stir under an H 2​ atmosphere (1 atm) at room temperature for 4 hours.

  • Filter the mixture through a Celite pad to remove the catalyst, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze the crude product via LC-MS. The reaction is successful when the precursor mass peak disappears and a new peak corresponding to a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons) emerges.

Protocol B: Amide Coupling for Library Generation

Causality: HATU is utilized as the coupling reagent alongside DIPEA. HATU is specifically chosen over EDC/NHS because it significantly accelerates the reaction of sterically hindered ortho-methyl substituted anilines and prevents racemization if chiral amines are introduced.

  • Dissolve the 4-amino intermediate (1.0 eq) and the target carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 5 minutes to ensure complete deprotonation.

  • Add HATU (1.2 eq) and stir at room temperature for 12 hours.

  • Quench the reaction with saturated NaHCO 3​ and extract with EtOAc.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The formation of a distinct, less polar spot indicates successful amidation. Confirm structural identity via 19 F-NMR by monitoring the chemical shift of the 5-fluoro signal.

Protocol C: In Vitro PHGDH Enzymatic Assay

Causality: A coupled enzymatic assay measuring NADH oxidation is utilized. Because PHGDH activity directly correlates with NADH consumption, this method provides a highly accurate, real-time colorimetric readout of inhibitor efficacy[2].

  • Prepare the assay buffer (50 mM Tris-HCl pH 8.5, 1 mM EDTA).

  • Add recombinant human PHGDH (50 nM), 3-phosphoglycerate (1 mM), and NADH (200 µM) to a 96-well plate.

  • Introduce the synthesized derivative at varying concentrations (0.1 µM to 100 µM).

  • Measure absorbance at 340 nm continuously over 30 minutes using a microplate reader.

  • Self-Validation Checkpoint: The assay must include a positive control (e.g., NCT-503) and a DMSO vehicle control. The results are only valid if the DMSO control shows a linear, uninhibited decrease in A 340​ and the positive control achieves >90% enzymatic inhibition.

References

  • Unterlass, J. E., et al. (2017). Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer. PubMed Central.[Link]

  • Khadka, et al. (2022). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry.[Link]

  • Fan, X., et al. (2011). Design of HIV-1 integrase inhibitors targeting the catalytic domain as well as its interaction with LEDGF/p75: a scaffold hopping approach using salicylate and catechol groups. Bioorganic & Medicinal Chemistry.[Link]

Sources

comparative study of catalysts for the synthesis of 5-Fluoro-2-methyl-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Catalysts for the Synthesis of 5-Fluoro-2-methyl-4-nitrobenzoic Acid

Introduction: The Strategic Importance of 5-Fluoro-2-methyl-4-nitrobenzoic Acid

5-Fluoro-2-methyl-4-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and complex agrochemicals. Its molecular architecture, featuring a carboxylic acid for amide bond formation, a nitro group amenable to reduction, a fluorine atom to enhance metabolic stability, and a methyl group for further functionalization, makes it a valuable building block for medicinal chemists and process development professionals.[1] The efficiency, regioselectivity, and environmental impact of its synthesis are paramount. This guide provides a comparative analysis of catalytic systems for the two primary synthetic routes to this molecule, offering field-proven insights and detailed experimental protocols to inform catalyst selection and process optimization.

Overview of Primary Synthetic Pathways

The synthesis of 5-Fluoro-2-methyl-4-nitrobenzoic acid is predominantly achieved through two distinct strategic approaches: the nitration of a benzoic acid precursor or the oxidation of a toluene precursor. The choice between these routes depends on starting material availability, desired purity, and scalability considerations.

Synthetic_Pathways Start_A 5-Fluoro-2-methylbenzoic Acid Product 5-Fluoro-2-methyl-4-nitrobenzoic Acid Start_A->Product Nitrating Agent (HNO3) + Catalyst Start_B 5-Fluoro-2-methyl-4-nitrotoluene Start_B->Product

Caption: Primary synthetic routes to 5-Fluoro-2-methyl-4-nitrobenzoic acid.

Route A: Catalysis of Electrophilic Nitration

This route involves the direct nitration of 5-fluoro-2-methylbenzoic acid. The key challenge is to achieve high regioselectivity for the nitro group at the C4 position, minimizing the formation of undesired isomers. The catalyst's primary role is to generate the potent electrophile, the nitronium ion (NO₂⁺), from nitric acid.

Catalyst Systems for Nitration
  • Conventional Mixed Acid (H₂SO₄/HNO₃): Concentrated sulfuric acid is the workhorse catalyst. It protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. While effective, this system can lead to the formation of regioisomers and by-products, with reported yields around 45% for a mixture of products.[2] The water generated during the reaction dilutes the sulfuric acid, reducing its efficacy and slowing the reaction.

  • Oleum-Enhanced System (Oleum/Fuming HNO₃): This represents a significant process improvement. Oleum (fuming sulfuric acid, H₂SO₄·xSO₃) and fuming nitric acid are used to dramatically increase yield and purity.[2]

    • Causality of Improvement: Oleum contains excess sulfur trioxide (SO₃), a powerful dehydrating agent. It instantly sequesters the water molecule formed during the generation of the nitronium ion. This prevents dilution of the acid medium and maintains a maximum concentration of the active electrophile, driving the reaction to completion and higher purity. A patent for a related compound (5-fluoro-2-methyl-3-nitrobenzoic acid) highlights this advantage, achieving high yields where standard mixed acid struggles.[2] Recent patent literature also describes the use of oleum and nitric acid for the nitration of similar structures like 2-chloro-4-fluorobenzoic acid, reinforcing the method's utility.[3]

  • Heterogeneous Solid Acid Catalysts: To address the environmental concerns of using large quantities of strong acids, solid acid catalysts like zeolites (e.g., H-beta) or supported acids (e.g., MoO₃/SiO₂) offer a greener alternative.[4]

    • Mechanism & Advantages: These materials possess strong Brønsted acid sites on their surface that can catalyze the nitration reaction. Their primary advantages are ease of separation from the reaction mixture (filtration), potential for regeneration and reuse, and reduced corrosive waste streams.[4]

    • Challenges: While promising, solid acid catalysts may exhibit lower activity compared to oleum systems and can be susceptible to deactivation. Mass transfer limitations within the porous catalyst structure can also affect reaction rates.

Nitration_Mechanism cluster_product Electrophilic Attack HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 H2SO4 H₂SO₄ (Catalyst) H2SO4->HNO3 Protonation HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2ONO2->NO2_plus Dehydration H2O H₂O H2ONO2->H2O Substrate 5-Fluoro-2-methylbenzoic Acid NO2_plus->Substrate Oleum SO₃ in Oleum H2O->Oleum Sequestered Intermediate Arenium Ion (Sigma Complex) Substrate->Intermediate Product Final Product Intermediate->Product -H⁺

Caption: Role of acid catalyst in generating the nitronium ion for nitration.

Performance Comparison for Nitration Catalysts
Catalyst SystemTypical ConditionsYieldPurity/SelectivityKey AdvantagesKey Disadvantages
H₂SO₄ / HNO₃ 0-25 °C, 1-3 h~45% (isomer mix)[2]ModerateLow cost, widely availableModerate yield, isomer formation, large acid waste stream
Oleum / Fuming HNO₃ -10 to 30 °C, <2 h[2]>85%HighHigh yield and purity, fast reactionHighly corrosive, hazardous reagents, requires careful handling
Solid Acids (e.g., H-beta) 60-90 °C, 4-8 h[4]Variable (60-80%)Good to ExcellentReusable, environmentally benign, simple workupHigher temp required, potential for deactivation, higher initial cost

Route B: Catalysis of Side-Chain Oxidation

This approach begins with 5-fluoro-2-methyl-4-nitrotoluene and involves the selective oxidation of the methyl group to a carboxylic acid.[5] This route avoids handling large volumes of nitrating acids in the final step but requires effective and selective oxidation catalysts that do not affect the other functional groups.

Catalyst Systems for Oxidation
  • Transition Metal Catalysts (Co/Mn with N-Hydroxyphthalimide): This is a powerful system for the aerobic oxidation of toluenes.[6]

    • Mechanism of Action: The reaction proceeds via a radical mechanism. A cobalt or manganese salt, in combination with a radical initiator like N-hydroxyphthalimide (NHPI) or its analogues, facilitates the abstraction of a hydrogen atom from the methyl group. The resulting benzyl radical is then trapped by molecular oxygen (from air) and subsequently oxidized to the carboxylic acid. The combination of Co(OAc)₂ and Mn(OAc)₂ is often synergistic.[6]

  • Metal-Free Organocatalysts (e.g., THICA): N,N',N''-trihydroxyisocyanuric acid (THICA) has emerged as a highly effective metal-free catalyst for the oxidation of nitrotoluenes using oxygen.[6]

    • Advantages: This system avoids the use of transition metals, which can be toxic and require removal from the final product. It offers a "greener" catalytic alternative, converting various nitrotoluenes to their corresponding carboxylic acids in high yields.[6]

  • Phase-Transfer Catalysis (PTC): While not a direct oxidation catalyst, PTC can be crucial when using an inorganic oxidant (e.g., KMnO₄, K₂Cr₂O₇) in a biphasic system (e.g., toluene/water).

    • Role of the Catalyst: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the oxidant anion (MnO₄⁻) from the aqueous phase into the organic phase where the substrate resides.[7] This enables the reaction to occur under mild conditions with faster rates and avoids the need for harsh, single-phase solvent systems.

Oxidation_Workflow Start 5-Fluoro-2-methyl- 4-nitrotoluene Process Radical Initiation Start->Process Catalyst Catalyst System (e.g., Co/Mn/NHPI) Catalyst->Process Oxidant Oxidant (e.g., Air/O₂) Oxidation Oxidation Cascade Oxidant->Oxidation Intermediate Benzyl Radical Intermediate Process->Intermediate H-abstraction Intermediate->Oxidation Product 5-Fluoro-2-methyl- 4-nitrobenzoic Acid Oxidation->Product

Caption: General workflow for the catalytic oxidation of the toluene precursor.

Performance Comparison for Oxidation Catalysts
Catalyst SystemTypical OxidantConditionsYieldKey AdvantagesKey Disadvantages
Co/Mn / NHPI Air or O₂100-130 °C, 5-10 atm[6]80-95%Uses air as oxidant, high efficiencyRequires elevated pressure and temperature, metal contamination
THICA (Metal-Free) O₂100 °C, 0.2 MPa[6]Up to 99%Metal-free, high yield, relatively mild pressureCatalyst synthesis is multi-step
PTC with Oxidant KMnO₄ / H₂O60-80 °C70-90%Avoids high pressure, uses common oxidantsGenerates stoichiometric inorganic waste (e.g., MnO₂), requires catalyst separation

Detailed Experimental Protocols

Protocol 1: Synthesis via Oleum-Catalyzed Nitration

(This protocol is adapted from principles described in patent literature for achieving high yield and purity)[2]

Warning: This procedure involves highly corrosive and hazardous materials. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the system is protected from atmospheric moisture.

  • Charge Reagents: To the flask, add 5-fluoro-2-methylbenzoic acid (1.0 eq). Cool the flask to -5 °C in an ice-salt bath.

  • Add Oleum: Slowly add oleum (20% SO₃, 4.0 eq) via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the resulting solution until the starting material is fully dissolved.

  • Prepare Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding fuming nitric acid (>95%, 1.1 eq) to oleum (20% SO₃, 2.0 eq) at 0 °C.

  • Nitration: Add the nitrating mixture dropwise to the solution of the benzoic acid over 1-2 hours, maintaining the internal temperature between -5 °C and 0 °C.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for an additional hour. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 10 parts by weight relative to the starting acid). This should be done slowly to control the exotherm.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7). Dry the solid under vacuum at 50 °C to yield 5-fluoro-2-methyl-4-nitrobenzoic acid as a solid.

Protocol 2: Synthesis via Co/Mn/NHPI-Catalyzed Aerobic Oxidation

(This protocol is based on general methods for the aerobic oxidation of substituted toluenes)[6]

Warning: This procedure is performed under pressure and at high temperatures. It must be conducted in a suitable high-pressure reactor (autoclave) by trained personnel.

  • Reactor Setup: Charge a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple.

  • Charge Reagents: To the autoclave, add 5-fluoro-2-methyl-4-nitrotoluene (1.0 eq), cobalt(II) acetate tetrahydrate (0.5 mol%), manganese(II) acetate tetrahydrate (0.05 mol%), N-hydroxyphthalimide (NHPI, 10 mol%), and glacial acetic acid as the solvent.

  • Reaction: Seal the reactor and purge it several times with compressed air. Pressurize the reactor to 10 atm with air.

  • Heating: Begin stirring and heat the reactor to 130 °C. Maintain this temperature and pressure for 6-12 hours. Monitor the pressure to ensure there are no leaks and that oxygen is being consumed.

  • Cooling and Depressurization: After the reaction is complete (monitored by GC or HPLC), cool the reactor to room temperature. Carefully vent the excess pressure.

  • Workup: Transfer the reaction mixture from the autoclave and evaporate the acetic acid under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure 5-fluoro-2-methyl-4-nitrobenzoic acid.

Conclusion and Recommendations

The choice of catalytic system for the synthesis of 5-fluoro-2-methyl-4-nitrobenzoic acid is a trade-off between efficiency, safety, cost, and environmental impact.

  • For maximum yield and purity on a laboratory or industrial scale , the Oleum/Fuming Nitric Acid system for nitration is the superior choice. Its ability to suppress side reactions and drive the equilibrium towards the product is well-documented, though it requires stringent safety protocols.[2]

  • For a "greener" and more sustainable approach , the oxidation route using a metal-free catalyst like THICA is highly promising, offering excellent yields with reduced environmental burden.[6] Alternatively, exploring heterogeneous solid acid catalysts for the nitration route could provide a long-term advantage in terms of catalyst reusability and waste reduction.[4]

  • The Co/Mn/NHPI oxidation system represents a robust and high-yielding method but carries the burden of potential heavy metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis.

Ultimately, researchers and drug development professionals must weigh these factors. For initial discovery chemistry, the speed and yield of the oleum method may be preferred. For large-scale, green process development, a focus on the catalytic oxidation or heterogeneous nitration routes is strongly recommended.

References

  • Arkat USA. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (2022). Available from: [Link]

  • Expert Insights: Synthesizing with 5-Fluoro-2-nitrobenzoic Acid. Available from: [Link]

  • ResearchGate. Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. Available from: [Link]

  • MDPI. Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. (2022). Available from: [Link]

  • Google Patents. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.
  • ACS Publications. 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. (2012). Available from: [Link]

  • MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2018). Available from: [Link]

  • The Role of 5-Fluoro-2-nitrotoluene in Modern Organic Synthesis. Available from: [Link]

  • Royal Society of Chemistry. Cinchona-based phase-transfer catalysts for asymmetric synthesis. (2011). Available from: [Link]

  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • CDC Stacks. Supporting Information. Available from: [Link]

  • Patentscope. WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. (2024). Available from: [Link]

  • Royal Society of Chemistry. Advancing homogeneous catalysis for parahydrogen-derived hyperpolarisation and its NMR applications. (2022). Available from: [Link]

  • MDPI. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2024). Available from: [Link]

  • Semantic Scholar. The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. (2023). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Potential of 2-Fluoro-5-methylbenzoic Acid in API Development. Available from: [Link]

  • ResearchGate. Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF 3 ·Et 2 O as the Fluorine Source and Activating Reagent. (2022). Available from: [Link]

  • Google Patents. EP0022610B1 - Process for preparing 2-nitro-5-substituted-phenoxy benzoic acids and salts thereof.
  • Semantic Scholar. Solid acid catalysts for fluorotoluene nitration using nitric acid. (2003). Available from: [Link]

Sources

Safety Operating Guide

5-Fluoro-2-methyl-4-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as a critical extension of the experimental workflow. The disposal of 5-Fluoro-2-methyl-4-nitrobenzoic acid requires a precise, mechanistic understanding of its structural liabilities. Because this molecule combines a weakly acidic carboxylic group, an energetic nitroaromatic core, and a highly stable carbon-fluorine bond, its disposal cannot be treated with a generalized "organic waste" approach.

The following guide provides a self-validating, step-by-step operational plan for the safe handling, accumulation, and downstream destruction of this compound.

Mechanistic Hazard Profiling: The Causality of Risk

To safely dispose of 5-Fluoro-2-methyl-4-nitrobenzoic acid, we must first deconstruct the chemical causality behind its hazards:

  • The Nitroaromatic Core (-NO₂): Nitro groups are strongly electron-withdrawing and inherently energetic. If accidentally mixed with reducing agents (e.g., sodium borohydride, zinc dust) in a waste carboy, the nitro group can undergo a rapid, exothermic reduction to an amine, potentially leading to a runaway thermal event or fire[1].

  • The Fluorine Substituent (-F): The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard land disposal is restricted because environmental degradation is virtually impossible. Furthermore, during thermal destruction, the fluorine atom generates highly toxic and corrosive Hydrogen Fluoride (HF) gas, necessitating specialized downstream scrubbing[2].

  • The Carboxylic Acid (-COOH): As a weak acid, it can react exothermically with strong bases and corrode incompatible metal containers if exposed to ambient moisture.

Self-Validating Laboratory Disposal Protocol

Every protocol in a high-functioning laboratory must be a self-validating system—meaning the procedure includes built-in checks to confirm that the step was executed safely and correctly.

Step 1: Primary Segregation

  • Action: Isolate 5-Fluoro-2-methyl-4-nitrobenzoic acid waste entirely from strong bases, reducing agents, and flammable solvent streams.

  • Causality: Preventing accidental exothermic reduction of the nitro group or acid-base neutralization reactions[1].

  • Validation Check: Before placing the waste into secondary containment, audit the labels of all co-stored chemicals in the bin. If any hydrides, alkali metals, or strong bases are present, immediately relocate the waste to a dedicated nitroaromatic/halogenated solid waste bin.

Step 2: Containerization

  • Action: Transfer the solid waste into a High-Density Polyethylene (HDPE) container with a Polytetrafluoroethylene (PTFE) lined cap. Do not use metal containers.

  • Causality: HDPE and PTFE are chemically inert to acidic fluorinated compounds, preventing container degradation and subsequent leaks.

  • Validation Check: After sealing, wipe the exterior of the container with a moistened pH indicator strip. A lack of color change validates that no micro-spills of the acidic powder occurred on the threads during transfer.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Label the container with the full chemical name (no abbreviations), the primary hazard (Toxic/Corrosive), and the date of initial waste generation. Store it in a designated SAA at or near the point of generation.

  • Causality: Adherence to ensures that trained professionals make the final waste determination before it is shipped to a Treatment, Storage, and Disposal Facility (TSDF)[3].

  • Validation Check: Verify that the SAA is visually demarcated and that the total volume of hazardous waste in the area does not exceed the 55-gallon federal limit[4].

Downstream Destruction: Incineration & Scrubbing

Because of the Land Disposal Restrictions (LDR) mandated by the EPA, fluorinated nitroaromatics cannot be placed in landfills[5]. The only compliant method for final disposal is High-Temperature Incineration (>1000°C) paired with an alkaline scrubber system.

When the environmental contractor incinerates 5-Fluoro-2-methyl-4-nitrobenzoic acid, the extreme heat breaks the C-F and nitro bonds. However, this generates hazardous flue gases, primarily Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx). To prevent environmental release, the incinerator exhaust is passed through a dry or wet scrubber packed with crushed limestone (Calcium Carbonate, CaCO₃)[2].

The causality of the scrubber chemistry is straightforward and highly effective: CaCO₃ + 2HF → CaF₂ + H₂O + CO₂

This reaction neutralizes the lethal HF gas, precipitating it as Calcium Fluoride (CaF₂)—a stable, inert, and non-toxic solid that can be safely landfilled.

DisposalWorkflow Gen 1. Waste Generation 5-Fluoro-2-methyl-4-nitrobenzoic acid Seg 2. Segregation Isolate from Reducing Agents Gen->Seg SAA 3. SAA Storage RCRA Compliant Labeling Seg->SAA Incin 4. Thermal Destruction High-Temp Incineration (>1000°C) SAA->Incin Scrub 5. Flue Gas Scrubbing CaCO3 Neutralizes HF Incin->Scrub Disp 6. Final Disposal Inert CaF2 to Landfill Scrub->Disp

Workflow for the safe segregation, thermal destruction, and scrubbing of fluorinated nitroaromatics.

Regulatory Action Limits for Laboratory Managers

To maintain compliance while storing 5-Fluoro-2-methyl-4-nitrobenzoic acid prior to contractor pickup, laboratory managers must track their monthly waste generation against EPA RCRA limits[4]. Exceeding these limits without proper manifesting can result in severe institutional penalties.

EPA Generator Status CategoryMonthly Hazardous Waste Generation LimitMaximum On-Site Accumulation TimeSAA Volume Allowance
Very Small Quantity Generator (VSQG) < 100 kgNo strict federal time limitUp to 55 gallons
Small Quantity Generator (SQG) 100 – 1,000 kg180 days (or 270 days if TSDF is >200 miles away)Up to 55 gallons
Large Quantity Generator (LQG) > 1,000 kg90 daysUp to 55 gallons

Note: Always consult your institution's Environmental Health and Safety (EHS) department, as state-level regulations may impose stricter accumulation timeframes than federal RCRA guidelines.

References

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories US Environmental Protection Agency (EPA)[Link]

  • Regulation of Laboratory Waste American Chemical Society (ACS)[Link]

  • Hydrogen Fluoride Scrubber Mechanisms Drizgas Tech[Link]

  • Laboratory Waste Management: The New Regulations Medical Laboratory Management[Link]

Sources

Operational Safety & PPE Guide: Handling 5-Fluoro-2-methyl-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Hazard Causality

5-Fluoro-2-methyl-4-nitrobenzoic acid (CAS [1]) is a highly functionalized building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). While it is a stable solid at room temperature, its specific structural motifs present a multifaceted hazard profile that requires rigorous logistical and operational planning.

To design an effective safety protocol, we must first understand the mechanistic causality behind its hazards:

  • Carboxylic Acid Moiety: Acts as a strong proton donor. Upon contact with mucosal membranes or perspiration on the skin, it causes a localized pH drop, driving its classification as a skin (H315) and serious eye (H319) irritant [2].

  • Nitroaromatic Core: Nitroaromatics are known electrophiles and potential skin sensitizers. If absorbed systemically, they can interfere with oxygen transport (methemoglobinemia) [3]. Furthermore, fine dusts of nitroaromatics carry a risk of dust explosion if exposed to static discharge.

  • Fluorine Substitution: The addition of a fluorine atom significantly increases the molecule's lipophilicity (LogP). While the dry powder has limited dermal penetration, dissolving this compound in polar aprotic solvents (e.g., DMSO, DMF) creates a highly penetrating solution that easily bypasses the stratum corneum, necessitating solvent-specific barrier protection.

Personal Protective Equipment (PPE) Matrix

The selection of PPE cannot be static; it must adapt to the physical state of the chemical during your workflow. Standard nitrile gloves offer excellent protection against the dry powder but fail catastrophically when exposed to the solvents typically used to dissolve this compound.

Table 1: Glove Material Breakthrough Times & PPE Selection (Quantitative data based on standard 0.11mm Nitrile and 0.3mm Butyl/Viton against common carrier solvents)

Operational Phase / SolventNitrile (0.11 mm)Butyl Rubber (0.3 mm)Viton (0.3 mm)Required PPE Configuration
Dry Powder Dispensing > 480 min> 480 min> 480 minDouble Nitrile Gloves , Safety Goggles (EN 166), Lab Coat.
Solution Prep (DMSO) < 10 min> 480 min> 480 minButyl Rubber over Nitrile , Safety Goggles, Face Shield.
Solution Prep (DMF) < 5 min> 480 min> 240 minButyl Rubber over Nitrile , Safety Goggles, Impermeable Apron.
Solution Prep (DCM) < 5 min< 10 min> 240 minViton over Nitrile , Safety Goggles, Impermeable Apron.

Step-by-Step Operational Protocol: Safe Dispensing & Reaction Setup

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the current step is successful.

Phase 1: Pre-Operational Checks

  • Ventilation Verification: Ensure the fume hood face velocity is operating between 0.4 and 0.6 m/s (80-120 fpm).

    • Validation: Check the digital hood monitor. Do not handle the powder on an open bench under any circumstances.

  • Static Dissipation: Ground all metal spatulas and balances.

    • Validation: Touch the metal spatula to a grounded surface before entering the stock bottle to mitigate dust explosion risks associated with nitroaromatics[3].

Phase 2: Dispensing & Transfer 3. Weighing: Place a static-free weighing boat on the balance. Tare. Gently transfer the solid 5-Fluoro-2-methyl-4-nitrobenzoic acid.

  • Validation: Observe the powder during transfer. If it clings aggressively to the spatula or flies upward, static is present. Stop, discharge the tool, and use an anti-static gun (zerostat) on the weighing boat.
  • Sealing & Transfer: Transfer the powder to the reaction vial and cap it securely before removing it from the fume hood.
  • Validation: Wipe the exterior of the sealed vial with a damp disposable towel to remove microscopic dust before transporting it to the reaction block.

Phase 3: Decontamination 5. Surface Neutralization: Wipe down the balance and fume hood surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a DI water wipe.

Spill Response & Waste Disposal Plan

Accidental releases require immediate, calculated action to prevent aerosolization and environmental contamination.

Spill Response (Dry Powder):

  • Isolate: Evacuate the immediate area if the spill occurs outside the fume hood.

  • Contain (Dry Cleanup): Do NOT use water initially. Adding water to the concentrated acid powder will create a corrosive slurry that increases skin absorption risks and damages surfaces.

  • Collect: Gently cover the powder with damp sand or a commercial chemical absorbent pad to suppress dust generation. Sweep mechanically using non-sparking tools.

  • Decontaminate: Wash the spill area with a weak alkaline solution, followed by copious amounts of water.

Waste Segregation & Disposal:

  • Segregation: Collect all contaminated wipes, gloves, and empty vials in a designated "Halogenated Organic Waste" container.

    • Causality: The presence of the fluorine atom mandates halogenated waste streams. Standard incineration of fluorinated compounds can release highly toxic Hydrogen Fluoride (HF) gas.

  • Destruction: Dispose of via a licensed chemical destruction facility utilizing controlled incineration equipped with flue gas scrubbing to capture HF and NOx emissions safely [3]. Do not empty into drains [2].

Safety & Disposal Workflow Diagram

Workflow Start Storage & Retrieval (Cool, Dry, Ventilated) PPE Don PPE (Nitrile/Butyl, Goggles, Lab Coat) Start->PPE Hood Dispensing in Fume Hood (Draft Shield, Static Control) PPE->Hood Reaction Reaction Setup (Closed System) Hood->Reaction Normal Operation Spill Spill Response (Dry Cleanup, No Water First) Hood->Spill Accidental Release Waste Waste Segregation (Halogenated Organics) Reaction->Waste Spill->Waste Disposal Incineration (Licensed Facility) Waste->Disposal

Workflow diagram for safe handling, spill response, and disposal of fluorinated nitroaromatics.

References

  • Title: Safety Data Sheet: 4-Nitrobenzoic acid Source: Carl ROTH URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.